1-Methylimidazolium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.BrH/c1-6-3-2-5-4-6;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKUTCYPKPJYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101023-58-9 | |
| Record name | 1H-Imidazole, 1-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101023-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylimidazole hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101023589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylimidazole Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-METHYLIMIDAZOLE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH9N0SJ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of 1 Methylimidazolium Bromide
Direct Alkylation Protocols for N-Alkylation of 1-Methylimidazole (B24206) with Bromoalkanes
The quaternization of 1-methylimidazole with a suitable bromoalkane is the most direct and widely employed method for synthesizing 1-alkyl-3-methylimidazolium bromides. This reaction is a classic example of a Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt.
Conventional Thermal Reflux Synthesis Approaches
Traditional synthesis of 1-alkyl-3-methylimidazolium bromides often involves heating a mixture of 1-methylimidazole and a bromoalkane, sometimes in the presence of a solvent. For instance, the synthesis of 1-methyl-3-butylimidazolium bromide can be achieved by reacting 1-methylimidazole with butyl bromide in acetonitrile (B52724), followed by refluxing and stirring for 48 hours to maximize the product yield. nih.gov After the reaction, the solvent is typically removed under reduced pressure, and the resulting product is washed and dried. nih.gov This method, while effective, can require long reaction times. nih.govresearchgate.net
A solvent-free approach is also common, where equimolar amounts of 1-methylimidazole and the bromoalkane are heated together. For example, reacting 1-methylimidazole with 1-bromobutane (B133212) at temperatures between 60–80°C for 24–48 hours is a standard procedure. In some cases, higher temperatures, such as 110°C for 22 hours under a nitrogen atmosphere, are used in solvent-free batch syntheses. Another example is the synthesis of 1,3-bis(3-methylimidazolium-1-yl) propane (B168953) di(bromide), which is prepared by mixing 1,3-dibromopropane (B121459) with 1-methylimidazole and keeping the mixture at room temperature for 48 hours. wiley-vch.de
The following table summarizes various conventional thermal reflux synthesis approaches for different 1-alkyl-3-methylimidazolium bromides:
| Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Methyl-3-butylimidazolium bromide | 1-Methylimidazole, Butyl bromide | Acetonitrile | Reflux | 48 | 92 |
| 1-Butyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromobutane | Ethyl acetate (B1210297) | 60-80 | 24-48 | - |
| 1-Butyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromobutane | None | 110 | 22 | - |
| 1-Propyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromopropane | None | 90 | 1 | - |
| 1-(3-Aminopropyl)-3-methylimidazolium bromide | 1-Methylimidazole, 3-Bromopropylamine (B98683) hydrobromide | Anhydrous ethanol (B145695) | 80 | 24 | - |
Microwave-Assisted Synthesis Techniques
To overcome the long reaction times associated with conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. aip.orgresearchgate.net This technique significantly reduces reaction times, often from hours to minutes, while maintaining high product yields. asianpubs.orgasianpubs.org
For example, the synthesis of 1-butyl-3-methylimidazolium bromide, 1-propyl-3-methylimidazolium bromide, and 1-hexyl-3-methylimidazolium (B1224943) bromide from 1-methylimidazole and the corresponding bromoalkane can be achieved with yields exceeding 90% in just 10-20 minutes under microwave irradiation. asianpubs.orgasianpubs.org The optimal conditions for these syntheses were found to be a 1:1.1 molar ratio of 1-methylimidazole to the organic halide, a reaction temperature of 70-80°C, and a reaction time of 10-20 minutes. asianpubs.org In another instance, a newer imidazolium (B1220033) salt was synthesized by reacting 1-methyl imidazole (B134444) and 2-bromo-1-(naphthalen-2-yl)ethanone in dry acetonitrile under microwave irradiation for approximately 3 minutes. bhu.ac.in
The table below provides an overview of microwave-assisted synthesis of various 1-alkyl-3-methylimidazolium bromides:
| Product | Reactants | Mole Ratio (1-methylimidazole:bromoalkane) | Temperature (°C) | Time (min) | Yield (%) |
| 1-Butyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromobutane | 1:1.1 | 80 | 20 | >90 |
| 1-Propyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromopropane | 1:1.1 | 80 | 20 | >90 |
| 1-Hexyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromohexane | 1:1.1 | 70 | 10 | >90 |
| 1-Decyl-3-methylimidazolium (B1227720) bromide | 1-Methylimidazole, 1-Bromodecane | - | - | - | - |
| 1-Dodecyl-3-methylimidazolium (B1224283) bromide | 1-Methylimidazole, 1-Bromododecane | - | - | - | - |
| 3-(2-(3,4-dihydronaphthalen-2-yl)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide | 1-Methyl imidazole, 2-bromo-1-(naphthalen-2-yl)ethanone | - | - | 3 | - |
Ultrasound-Assisted Solvent-Free Synthesis
Ultrasound irradiation offers another green and efficient method for the synthesis of 1-alkyl-3-methylimidazolium halides. acs.org This technique promotes the reaction through acoustic cavitation, leading to shorter reaction times and high yields, often without the need for a solvent. acs.orgresearchgate.net The synthesis of various 1-alkyl-3-methylimidazolium halides, including bromides, has been successfully achieved by reacting 1-methylimidazole with alkyl halides under solvent-free conditions using ultrasound. acs.org This method is noted for its efficiency and for being an environmentally friendlier approach compared to traditional methods that may require large amounts of solvents. researchgate.netrsc.org
Optimization of Reaction Parameters in Synthesis
The efficiency and yield of the synthesis of 1-methylimidazolium (B8483265) bromide derivatives are highly dependent on several reaction parameters. Key factors that are often optimized include the molar ratio of reactants, reaction temperature, and reaction time.
For conventional heating methods, a slight excess of the bromoalkane is often used. For example, a 1:1.1 molar ratio of 1-methylimidazole to bromoalkane is common. asianpubs.orgasianpubs.org Temperature and time are also critical; for instance, in the synthesis of 1-butyl-3-methylimidazolium bromide, refluxing at 80-85°C for 12-48 hours in acetonitrile is a reported condition. In solvent-free syntheses, temperatures can be higher, around 110°C for 22 hours.
In microwave-assisted synthesis, optimization of these parameters has led to significant reductions in reaction time. Crossed experiments have shown that for several 1-alkyl-3-methylimidazolium bromides, a molar ratio of 1:1.1 (1-methylimidazole to organic halide), a temperature of 80°C, and a reaction time of 20 minutes provide optimal results with yields over 90%. asianpubs.orgasianpubs.org Precise temperature control is crucial in microwave synthesis to prevent side reactions.
The choice of solvent can also play a role, although many modern methods aim for solvent-free conditions. When a solvent is used, its polarity and boiling point can influence the reaction rate and work-up procedure. Acetonitrile and ethyl acetate are commonly used solvents in these reactions.
Post-Synthesis Anion Metathesis and Functionalization Strategies
Following the primary synthesis of 1-methylimidazolium bromide, further chemical modifications can be performed. The most common of these is anion metathesis, which involves exchanging the bromide anion for a different counterion.
Exchange of Bromide Anion for Other Counterions
The bromide anion in 1-alkyl-3-methylimidazolium bromide can be readily exchanged for other anions, a process known as anion metathesis. This allows for the tuning of the physicochemical properties of the resulting ionic liquid. This exchange is typically achieved by reacting the bromide salt with a salt containing the desired anion, often in a suitable solvent. nih.gov
For example, 1-butyl-3-methylimidazolium bromide can be converted to 1-butyl-3-methylimidazolium methanesulfonate (B1217627) by reacting it with sodium methanesulfonate in methanol (B129727) at room temperature. nih.gov Similarly, reaction with hexafluorophosphoric acid can be used to replace the bromide with a hexafluorophosphate (B91526) anion. dcu.ie Another example involves the reaction of 1,3-bis [2-(3-methylimidazolium-1-yl)-ethyl] imidazolium tribromide with lithium trifluoromethanesulfonyl imidate to yield the corresponding tri(trifluoromethanesulfonyl imidate) salt. wiley-vch.de The choice of the new anion can significantly alter properties such as viscosity, solubility, and thermal stability.
Synthesis of Functionalized 1-Alkyl-3-Methylimidazolium Bromide Derivatives
The introduction of functional groups onto the 1-alkyl-3-methylimidazolium bromide framework is typically achieved through the quaternization of a substituted imidazole or by the reaction of 1-methylimidazole with a functionalized alkylating agent. These methods provide a basis for creating a diverse range of task-specific ionic liquids.
Amine-Functionalized Derivatives
The synthesis of amine-functionalized 1-alkyl-3-methylimidazolium bromides is a significant area of research, driven by the potential applications of these compounds in areas such as CO2 capture and as base catalysts. A common synthetic route involves the reaction of 1-methylimidazole with a haloalkylamine, such as 3-bromopropylamine hydrobromide.
In a typical procedure, 1-methylimidazole is reacted with 3-bromopropylamine hydrobromide in a suitable solvent, such as anhydrous ethanol. The reaction mixture is heated under reflux for an extended period, typically 20 to 25 hours, at temperatures ranging from 80 to 95°C. aip.org This nucleophilic substitution reaction results in the formation of the desired 1-(3-aminopropyl)-3-methylimidazolium bromide. rsc.orgaip.org Subsequent workup steps may involve the removal of the solvent, washing with an organic solvent like dichloromethane (B109758) or toluene (B28343) to remove impurities, and pH adjustment to deprotonate the amine group, yielding the final product. aip.org
Detailed research findings have demonstrated the successful synthesis of these amine-functionalized derivatives. For instance, the reaction of 1-methylimidazole with 3-bromopropylamine hydrobromide in anhydrous ethanol at 80°C for 24 hours under a nitrogen atmosphere has been reported to produce 1-(3-aminopropyl)-3-methylimidazolium bromide. rsc.org The structure and purity of the resulting compounds are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). The following table summarizes representative reaction conditions for the synthesis of amine-functionalized 1-alkyl-3-methylimidazolium bromide derivatives.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product | Reference |
|---|---|---|---|---|---|---|
| 1-Methylimidazole | 3-Bromopropylamine hydrobromide | Anhydrous Ethanol | 80 | 24 | 1-(3-Aminopropyl)-3-methylimidazolium bromide | rsc.org |
| 1-Methylimidazole | 3-Bromopropylamine hydrobromide | Anhydrous Ethanol | 85-95 | 20-25 | 1-(3-Aminopropyl)-3-methylimidazolium bromide | aip.org |
| 1-Hexylimidazole | 3-Bromopropylamine hydrobromide | Anhydrous Ethanol | 80 | 24 | 1-(3-Aminopropyl)-3-hexylimidazolium bromide | rsc.org |
Sulfonic Acid-Functionalized Derivatives
The incorporation of sulfonic acid functionalities into the 1-alkyl-3-methylimidazolium bromide structure yields Brønsted acidic ionic liquids. These compounds have garnered significant interest for their utility as catalysts in various organic transformations. A prevalent synthetic strategy for these derivatives involves the reaction of 1-methylimidazole with a cyclic sulfate (B86663) ester, known as a sultone, such as 1,3-propanesultone or 1,4-butanesultone.
This reaction typically proceeds by the nucleophilic attack of the nitrogen atom in the 1-methylimidazole ring on the carbon atom of the sultone, leading to the opening of the sultone ring. This process results in the formation of a zwitterionic intermediate, specifically an imidazolium sulfonate. For example, reacting 1-methylimidazole with 1,3-propanesultone in a solvent like toluene at elevated temperatures (e.g., 60-110°C) for several hours yields 3-(1-imidazolyl)propane-1-sulfonate. rsc.orgrsc.org
To obtain the final sulfonic acid-functionalized ionic liquid with a bromide counter-ion, the zwitterionic intermediate is subsequently protonated with hydrobromic acid (HBr). This acidification step protonates the sulfonate group to a sulfonic acid group and introduces the bromide anion. Research has shown that the initial reaction to form the zwitterion can be carried out under various conditions. For instance, the reaction of 1-methylimidazole with 1,4-butane sultone in toluene at 60°C for 6 hours has been reported to produce the corresponding zwitterionic precursor. patsnap.com
The following interactive data table outlines the reaction conditions for the synthesis of the zwitterionic intermediates, which are precursors to the sulfonic acid-functionalized 1-alkyl-3-methylimidazolium bromides.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product (Zwitterion) | Reference |
|---|---|---|---|---|---|---|
| 1-Methylimidazole | 1,3-Propanesultone | Toluene | 110 | 16 | 1-Methyl-3-(3-sulfopropyl)-imidazolium | rsc.org |
| 1-Methylimidazole | 1,4-Butanesultone | Toluene | 60 | 6 | 1-Methyl-3-(4-sulfobutyl)-imidazolium | patsnap.com |
| 1-Methylimidazole | 1,3-Propanesultone | Toluene | Reflux | 16 | 1-Methyl-3-(3-sulfopropyl)-imidazolium | rsc.org |
Advanced Spectroscopic and Structural Characterization Techniques in 1 Methylimidazolium Bromide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Structural Elucidation
NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei, providing detailed information about molecular structure and dynamics. In the context of 1-Methylimidazolium (B8483265) Bromide, both ¹H and ¹³C NMR are crucial for characterizing the 1-methylimidazolium cation.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the 1-methylimidazolium cation. The chemical shifts (δ) of the protons are highly sensitive to their electronic environment, which is influenced by the aromatic imidazolium (B1220033) ring and the methyl group.
The most acidic proton is the one attached to the C2 carbon, located between the two nitrogen atoms of the imidazolium ring. This proton typically appears at the most downfield chemical shift due to the strong deshielding effect of the adjacent positively charged nitrogen atoms. The protons on the C4 and C5 carbons of the imidazolium ring also exhibit distinct chemical shifts, usually appearing as singlets or doublets depending on the solvent and temperature. The protons of the methyl group (N-CH₃) are found further upfield, as they are less influenced by the positive charge of the ring.
Studies have shown that the chemical shifts of the imidazolium ring protons are particularly sensitive to the nature of the anion and the solvent, indicating the significant role of hydrogen bonding and other intermolecular interactions. For instance, the interaction between the bromide anion and the C2-H proton can be observed through changes in its chemical shift.
Table 1: Representative ¹H NMR Chemical Shifts for the 1-Methylimidazolium Cation in Different Solvents
| Proton | Chemical Shift (δ, ppm) in CDCl₃ rsc.org | Chemical Shift (δ, ppm) in DMSO-d₆ wallonie.be |
| NCHN (C2-H) | 10.50 | 9.20 |
| NCH (C4-H/C5-H) | 7.65 | 7.75 |
| NCH (C4-H/C5-H) | 7.46 | 7.71 |
| N-CH₃ | 4.05 | 3.85 |
Note: The exact chemical shifts can vary depending on the concentration, temperature, and specific experimental conditions.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the 1-methylimidazolium cation. The chemical shifts of the carbon atoms are also influenced by their electronic environment.
The C2 carbon, being directly bonded to two nitrogen atoms, is the most deshielded and therefore appears at the most downfield chemical shift. The C4 and C5 carbons of the imidazolium ring resonate at intermediate chemical shifts, while the carbon of the methyl group is the most shielded and appears at the highest field.
The analysis of ¹³C NMR spectra, in conjunction with ¹H NMR data, allows for the unambiguous assignment of all carbon and proton signals, confirming the structure of the cation. wallonie.be Changes in the ¹³C chemical shifts can also provide information about cation-anion and cation-solvent interactions. nih.gov
Table 2: Typical ¹³C NMR Chemical Shifts for the 1-Methylimidazolium Cation
| Carbon | Approximate Chemical Shift (δ, ppm) researchgate.net |
| C2 | 136-138 |
| C4/C5 | 122-124 |
| N-CH₃ | 35-37 |
Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental parameters.
Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to molecular structure, symmetry, and intermolecular forces, making them invaluable for studying ionic liquids like 1-Methylimidazolium Bromide.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes. wallonie.be
For the 1-methylimidazolium cation, characteristic IR bands are observed for the C-H stretching vibrations of the imidazolium ring and the methyl group, as well as for the C-N and C=C stretching vibrations within the ring. The positions and intensities of these bands can be influenced by the bromide anion through hydrogen bonding, particularly with the C-H groups of the imidazolium ring. wallonie.be
Table 3: Key FT-IR Vibrational Modes for 1-Alkyl-3-methylimidazolium Bromide
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3200-2800 | C-H stretching (alkyl and imidazole (B134444) ring) researchgate.net |
| 1600-1080 | Imidazolium ring C-N and C=C stretching researchgate.net |
| 690-590 | C-H bending (out-of-plane) researchgate.net |
High-Pressure Infrared and Raman Spectroscopic Studies on Rotational Isomerism and Hydrogen Bonding
The application of high pressure in conjunction with IR and Raman spectroscopy allows for the investigation of subtle structural changes, such as rotational isomerism and the strengthening or weakening of hydrogen bonds. nih.gov For imidazolium-based ionic liquids with longer alkyl chains, high-pressure studies have revealed the existence of different rotational conformers (e.g., gauche and anti) of the alkyl chain. nih.gov
In the case of this compound, while there is no long alkyl chain to exhibit such isomerism, high-pressure studies can provide valuable information on the compressibility of the C-H···Br hydrogen bonds. nih.gov As pressure increases, the interionic distances decrease, leading to shifts in the vibrational frequencies of the C-H groups involved in hydrogen bonding. These shifts can indicate changes in the strength and geometry of these crucial interactions. nih.gov Raman spectroscopy is particularly useful in these studies as it is sensitive to changes in polarizability, which are affected by molecular conformation and interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV and visible light. azooptics.com For this compound, the imidazolium ring is the primary chromophore.
The UV-Vis spectrum of this compound typically shows absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic imidazolium ring. isroset.org The position and intensity of these absorption bands can be influenced by the solvent and by interactions with the bromide anion. isroset.orgacs.org For instance, the formation of specific ion pairs or aggregates can lead to shifts in the absorption maximum (λ_max), a phenomenon known as solvatochromism. These shifts can provide insights into the nature of the cation-anion and cation-solvent interactions in the ground and excited electronic states. mdpi.com While less structurally detailed than NMR or vibrational spectroscopy, UV-Vis spectroscopy offers a valuable perspective on the electronic structure and environment of the 1-methylimidazolium cation.
Mass Spectrometry Techniques (e.g., Electrospray MS) for Ionic Species Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and soft ionization technique extensively used for the characterization of ionic liquids (ILs) like this compound. It allows for the direct detection of the constituent cations and anions in the gas phase, providing unequivocal confirmation of the ionic species present. nih.govdtic.mil
In positive-ion ESI-MS, the primary species observed for this compound would be the 1-methylimidazolium cation ([C1mim]⁺). Due to the nature of ionic liquids, ESI-MS spectra often reveal the presence of ion clusters or aggregates. For imidazolium-based bromides, it is common to observe species of the general formula [Cation(anion)ₓ]⁺ or [(Cation)ₙ(Anion)ₙ₋₁]⁺. For instance, in the analysis of similar compounds like 1-butyl-3-methylimidazolium bromide ([C4mim]Br), a cluster ion corresponding to {[C4mim]2Br}+ has been identified. researchgate.net This indicates that even in the gas phase, strong ion-pairing and association persist.
Tandem mass spectrometry (MS/MS) provides further structural elucidation through controlled fragmentation of the parent ions. The fragmentation of the imidazolium core is a key area of investigation. For example, studies on 1-ethyl-3-methylimidazolium (B1214524) bromide ([C2mim]Br) show fragmentation pathways involving the loss of the ethyl group. nih.gov For this compound, fragmentation would likely proceed through pathways characteristic of the imidazolium ring itself, although specific fragmentation data for the [C1mim]⁺ cation is not extensively detailed in the reviewed literature.
The table below summarizes typical ionic species observed in the ESI-MS analysis of imidazolium-based bromide ionic liquids, extrapolated for this compound.
| Ionic Species | Formula | Description | Expected m/z for [C1mim]Br |
| Cation | [C1mim]⁺ | The parent 1-methylimidazolium cation. | 97.08 |
| Cation-Anion Cluster | {[C1mim]Br}H⁺ | A protonated ion pair. | 177.99 / 179.99 |
| Cation Dimer-Anion Cluster | {[C1mim]₂Br}⁺ | A cluster of two cations and one anion. | 275.07 / 277.07 |
Note: m/z values are calculated based on the most common isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br) and will appear as isotopic pairs due to the natural abundance of bromine isotopes.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and ions in a solid, revealing bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. While the crystal structures of numerous substituted this compound derivatives have been resolved, a published crystal structure specifically for this compound ([C1mim]Br) has not been identified in the reviewed literature.
However, extensive crystallographic studies on closely related compounds provide significant insight into the expected structural features. The packing of these ionic liquids is generally governed by a combination of Coulombic forces and a network of hydrogen bonds between the imidazolium ring protons and the bromide anion. dtic.mil
For example, the crystal structure of 1-benzyl-3-methylimidazolium (B1249132) bromide reveals short contacts between the cation's C-H bonds and the bromide anion, indicating significant hydrogen bonding. nih.goviucr.orgiucr.org Similarly, studies on alkene- and alkyne-substituted methylimidazolium bromides show that the bromide anion forms multiple strong hydrogen bonds with hydrogen atoms on the imidazolium ring and the substituent groups, creating a complex three-dimensional network. dtic.mildtic.mil
The table below presents crystallographic data for several 1-substituted-3-methylimidazolium bromide compounds, illustrating the common structural parameters.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 1-Allyl-3-methylimidazolium (B1248449) bromide | Monoclinic | P2₁/c | a=8.53Å, b=11.13Å, c=9.32Å, β=106.3° | dtic.mil |
| 1-Propargyl-3-methylimidazolium bromide | Orthorhombic | Pca2₁ | a=15.19Å, b=9.26Å, c=11.85Å | dtic.mil |
| 1-Benzyl-3-methylimidazolium bromide | Orthorhombic | Pca2₁ | a=17.76Å, b=9.48Å, c=13.38Å | nih.goviucr.orgiucr.orgiucr.org |
| 1-Butyl-3-methylimidazolium bromide | Orthorhombic | P n a 2₁ | a=10.034Å, b=11.784Å, c=8.386Å | nih.gov |
| 1-Hexadecyl-3-methylimidazolium bromide monohydrate | Triclinic | P1 | a=7.97Å, b=8.02Å, c=20.47Å, α=89.9°, β=82.2°, γ=70.7° | nih.gov |
These structures consistently show the bromide anion being in close proximity to the acidic protons of the imidazolium ring, particularly the C2-H proton, highlighting the importance of hydrogen bonding in directing the crystal packing.
X-ray Photoelectron Spectroscopy (XPS) for Electrochemical Behavior of Anions
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms at an interface. In the context of this compound, in situ XPS is particularly valuable for probing the electrochemical behavior of the bromide anion at an electrode surface.
A detailed study on a solution of 1-ethyl-3-methylimidazolium bromide ([C2mim]Br) in 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) provides a clear model for the electrochemical processes involving the bromide anion. nih.gov By applying a positive potential to a carbon electrode, the electrooxidation of the bromide anion (Br⁻) can be monitored.
The research findings indicate that as the electrode potential is increased, the Br 3d XPS signal, initially corresponding to the Br⁻ anion, begins to change. At a potential of approximately +0.63 V, new peaks appear at higher binding energies. This change is attributed to the electrooxidation of the bromide anion to form the tribromide anion (Br₃⁻) and subsequently molecular bromine (Br₂). nih.gov
The key observations from the in situ XPS study are summarized in the table below.
| Electrode Potential | Observed Species (Br 3d XPS) | Binding Energy (BE) of Br 3d₅/₂ (eV) | Electrochemical Process |
| 0.03 V | Br⁻ | 67.3 | Stable bromide anion |
| ≥ 0.63 V | Br⁻, Br₃⁻, Br₂ | 67.3 (initial), 69.65 (new) | Start of Br⁻ electrooxidation |
| 1.23 V | Br₃⁻, Br₂ | 69.65 | Complete disappearance of initial Br⁻ signal |
Data adapted from a study on [C2mim]Br in [C2mim]BF₄. nih.gov
These results demonstrate that the bromide anion in an imidazolium ionic liquid environment is electrochemically active and undergoes oxidation at moderately positive potentials. The XPS data provides direct evidence for the transformation of the anion's chemical state at the electrode-electrolyte interface, a critical aspect for applications in electrochemistry, such as in batteries or supercapacitors. nih.govnih.gov
Computational and Theoretical Investigations of 1 Methylimidazolium Bromide Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure, reaction energetics, and non-covalent interactions within 1-methylimidazolium (B8483265) bromide systems. These studies have been instrumental in elucidating the fundamental aspects of its formation and intermolecular behavior.
Elucidation of Reaction Mechanisms and Transition States
The synthesis of 1-alkyl-3-methylimidazolium halides, including 1-methylimidazolium bromide, typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction between 1-methylimidazole (B24206) and an alkyl halide. DFT calculations have been pivotal in mapping out the reaction pathways and characterizing the transition states involved in this process.
Studies on the reaction of 1-methylimidazole with various alkyl halides have revealed two primary competing mechanisms, often referred to as Path A and Path B. pku.edu.cn In Path A, the halide ion forms a hydrogen bond with the C2-H of the imidazolium (B1220033) ring, while in Path B, the interaction is with the C5-H. pku.edu.cn Computational analyses consistently show that the activation energies for reactions proceeding through the transition state associated with Path A (TS1) are lower than those for Path B (TS2), indicating that Path A is the more kinetically favorable route. pku.edu.cn This preference is attributed to the significant role of hydrogen bonding with the more acidic C2-H proton, which stabilizes the transition state. pku.edu.cnresearchgate.net
For the analogous reaction leading to 1-ethyl-3-methylimidazolium (B1214524) bromide, DFT calculations at the B3LYP/6-31++G**//B3LYP/6-31G* level of theory have identified first-order saddle points for the transition states, confirmed by the presence of a single imaginary frequency in vibrational analysis. pku.edu.cn The thermal decomposition of 1-ethyl-3-methylimidazolium bromide has also been studied using DFT, with calculations supporting an SN2 mechanism for the reverse reaction, where the bromide ion attacks the methyl or ethyl group of the cation. dtic.mil The calculated activation barriers for these decomposition pathways are in good agreement with experimental findings. dtic.mil
Table 1: Calculated Activation Energies for the Synthesis of Alkylimidazolium Bromides via Different Transition States pku.edu.cn
| Reactants | Transition State | Activation Energy (kJ/mol) |
| 1-methylimidazole + Ethyl bromide | TS1-C (Path A) | Lower |
| 1-methylimidazole + Ethyl bromide | TS2-C (Path B) | Higher |
| 1-methylimidazole + Butyl bromide | TS1-D (Path A) | Lower |
| 1-methylimidazole + Butyl bromide | TS2-D (Path B) | Higher |
Note: This table illustrates the general trend observed in DFT studies, where Path A is energetically favored over Path B. Specific energy values can vary based on the computational method and basis set used.
Analysis of Hydrogen Bonding Interactions
Hydrogen bonding is a critical factor influencing the structure, stability, and properties of imidazolium-based ionic liquids. DFT calculations have provided detailed insights into the nature and strength of these interactions in this compound systems. The primary hydrogen bond donor is the imidazolium cation, particularly the hydrogen atom at the C2 position, which is the most acidic. nih.gov
DFT studies on 1-decyl-3-methylimidazolium (B1227720) bromide have shown that the Br-···H-C2+ hydrogen bond is the most significant interaction between the cation and anion. nih.gov The geometry of the ion pair is optimized to maximize this interaction. In the gas phase, DFT calculations for 1-butyl-3-methylimidazolium bromide reveal a single, strong hydrogen bond between the bromide anion and the C2-H of the imidazolium ring. researchgate.net This is a common feature for imidazolium halides with single-atom anions. researchgate.net
The strength of these hydrogen bonds can be influenced by the surrounding environment. For instance, in the presence of a solvent, the solvation shell around the bromide anion can modulate the strength of the H2···Br- bond. nih.gov Computational studies on related systems have also highlighted the presence of weaker hydrogen bonds involving the hydrogen atoms at the C4 and C5 positions of the imidazolium ring. pku.edu.cn
Quantum Chemically Derived Charge Distributions and Their Impact on Simulations
The accuracy of molecular dynamics simulations heavily relies on the quality of the force field used, particularly the partial atomic charges. Quantum chemical calculations are instrumental in deriving realistic charge distributions that account for the electronic structure of the ions.
For the closely related ionic liquid, 1-n-butyl-3-methylimidazolium bromide, studies have shown that different methods of deriving charges from quantum chemistry calculations can lead to significantly different charge distributions, especially within the imidazolium ring. acs.org These variations in charge sets have a profound impact on the simulated structural and dynamic properties. acs.org For example, a particular quantum-chemically derived charge set might accurately reproduce structural properties like radial distribution functions, while another set might better capture dynamic properties such as diffusion coefficients. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a powerful means to investigate the collective behavior and time-dependent properties of this compound at the atomic level. These simulations offer insights into the liquid structure, ion dynamics, and phase transitions.
Investigation of Ion Cages and Dynamical Heterogeneity
In the liquid state, ions are not randomly distributed but exhibit a certain degree of local ordering. An important concept in this context is the "ion cage," which refers to the shell of counter-ions surrounding a central ion. MD simulations of 1-n-butyl-3-methylimidazolium bromide have been used to study the structure and dynamics of these ion cages. acs.org
The simulations reveal that the dynamics within the ionic liquid are heterogeneous, meaning that not all ions move at the same rate. acs.org This dynamical heterogeneity can be characterized by different time domains for various motions. The fastest dynamics are typically associated with the continuous rearrangement of hydrogen bonds and nearest-neighbor ion pairs. acs.org On a slightly slower timescale, the movement of the alkyl chain occurs. The distortion of the ion cage, involving the departure of a counter-ion from the first solvation shell, and the movement of the imidazolium ring happen on an even longer timescale. acs.org The slowest dynamics correspond to the translational displacement of the ions, which is responsible for mass transport. acs.org
The persistence of these ion cages and the nature of the dynamical heterogeneity are strongly influenced by the intermolecular forces, which are in turn dependent on the charge distribution used in the simulation. acs.org
Simulation of Solid-Liquid Transitions and Melting Behavior
Understanding the melting behavior of ionic liquids is crucial for their application. MD simulations have been employed to study the solid-liquid transition of imidazolium-based bromides. Due to the slow dynamics of these systems, direct simulation of melting can be challenging and often leads to significant superheating of the crystal. nih.govaip.org
To overcome this, various simulation techniques have been developed, such as the void-nucleation method, where defects are intentionally introduced into the crystal structure to facilitate melting. acs.org For the analogous compound, 1-ethyl-3-methyl imidazolium bromide, MD simulations using the void-nucleation method have predicted a melting point that is in reasonable agreement with experimental values. mdpi.com The melting transition is identified by monitoring abrupt changes in properties like potential energy, density, and the diffusion coefficient as a function of temperature. mdpi.com
The flexibility of the alkyl chain on the imidazolium cation has also been shown to play a role in the melting behavior of ionic liquids. aip.org MD simulations on related systems have demonstrated that the conformational freedom of the alkyl chain can impact both the enthalpy and entropy of melting. aip.org While specific MD studies on the melting of this compound are not as prevalent, the findings from these closely related systems provide valuable insights into the factors governing its solid-liquid phase transition.
Analysis of Intermolecular Interactions (Hydrogen Bonding, van der Waals, Electrostatic)
The behavior of 1-alkyl-3-methylimidazolium bromide ionic liquids is governed by a complex interplay of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic forces. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been instrumental in dissecting these interactions.
Quantum chemical computations on 1-ethyl-3-methylimidazolium bromide ([Emin][Br]) reveal that in the neat ionic liquid, the imidazolium cation's C-H moieties form short contacts with three bromide anions, while two additional bromide anions are positioned above and below the imidazolium ring. nih.gov Structural and spectroscopic analyses have interpreted the short contacts, CH···Br⁻ and CH···OH₂ (in aqueous solutions), as hydrogen bonds of comparable strength. nih.gov The enthalpies for these liquid-state hydrogen bonds are estimated to be around 1.4 kcal·mol⁻¹. nih.govresearchgate.net In the gas phase, this value increases significantly to 5.6 kcal·mol⁻¹. nih.govresearchgate.net
Molecular dynamics simulations show that van der Waals interactions between the alkyl tails of the cations are a primary driver for the formation of aggregates in aqueous solutions of 1-alkyl-3-methylimidazolium bromides. rsc.org The interactions between the ionic liquid and co-solvents are also understood at a molecular level through simulations, which can quantify hydrogen bonding, van der Waals forces, and electrostatic interactions. dntb.gov.uachemicalpapers.com For instance, in studies of 1-hexyl-3-methylimidazolium (B1224943) bromide with methylparaben in water, radial distribution functions derived from MD simulations help to elucidate these microscopic interactions. dntb.gov.uachemicalpapers.com DFT calculations on systems containing 1-alkyl-3-methylimidazolium bromide and thymine (B56734) have shown that stacking interactions between the thymine and the cation are accompanied by weaker hydrogen bonds, which are less favorable than those formed with the bromide anion. mdpi.com
Diffusion Coefficient Calculations and Molar Conductivity Prediction
Transport properties such as diffusion coefficients and molar conductivity are critical for understanding the applicability of ionic liquids in various technologies. Molecular dynamics simulations are a key tool for predicting these properties.
MD simulations on aqueous solutions of 1-n-alkyl-3-methylimidazolium bromide ([Cnmim][Br]) have shown that cation diffusion decreases as the length of the alkyl chain increases. rsc.org This is partly attributed to the formation of aggregates. rsc.org The bromide anions, being partially associated with the cations, exhibit a similar trend in diffusion behavior. rsc.org
For systems like 1-hexyl-3-methylimidazolium bromide in mixtures with methylparaben and water, diffusion coefficients can be obtained from MD simulations. dntb.gov.uachemicalpapers.com These calculated diffusion coefficients can then be used to predict the molar conductivity using the Nernst-Einstein equation, with results showing good agreement with experimental data. dntb.gov.uachemicalpapers.comfrontiersin.org A linear relationship is often observed between diffusion coefficients and molar conductivity, making molar conductivity a valuable parameter for constructing predictive models for transport properties. frontiersin.org In studies of various 1,3-methylethylimidazolium salts, increasing the anion size from halide to larger anions resulted in a slight increase in the cation diffusion coefficient, reflecting differences in viscosity. researchgate.net
Below is a table showing computationally derived transport properties for related imidazolium-based ionic liquids.
| Ionic Liquid | Property | Calculated Value | Temperature (K) | Method | Reference |
|---|---|---|---|---|---|
| [C4mim][DCA] | Diffusion Coefficient (Eu(III)) | ~10⁻⁷ cm²/s | 303 | Electrochemical | frontiersin.org |
| [C4mim][N(CN)2] | Conductivity | 10.09 mS/cm | 298 | Experimental | frontiersin.org |
| [HMIm]Br in Methylparaben/Water | Molar Conductivity | Agrees with experiment | 310.2 | MD Simulation / Nernst-Einstein | dntb.gov.uachemicalpapers.com |
Solvation Phenomena and Interactions with Co-solvents
The behavior of this compound in the presence of co-solvents is crucial for its application in various processes. Molecular dynamics simulations provide significant insights into solvation structures and interactions.
In aqueous solutions of 1-n-alkyl-3-methylimidazolium bromides, the cation distributions are inhomogeneous, and the degree of organization of the alkyl tails increases with chain length. rsc.org For instance, aqueous solutions of 1-ethyl-3-methylimidazolium bromide ([C2mim][Br]) remain isotropic even at high concentrations, whereas 1-butyl-3-methylimidazolium bromide ([C4mim][Br]) shows weak association into small clusters. rsc.org More definite, quasi-spherical aggregates are observed in solutions of 1-hexyl-3-methylimidazolium bromide ([C6mim][Br]) and 1-octyl-3-methylimidazolium bromide ([C8mim][Br]), with the alkyl tails forming the core and the imidazolium headgroups exposed to water. rsc.org The aggregation of 1-decyl-3-methylimidazolium bromide cations into small micellar structures has also been observed through MD simulations. nih.gov
The concept of "nanostructured solvation" describes how solutes are selectively solvated in the distinct polar and nonpolar nanoregions of the ionic liquid. nih.gov This has been observed in mixtures of ionic liquids with various molecular co-solvents. nih.gov The addition of co-solvents like dimethyl sulfoxide (B87167) (DMSO) is common, as it can dissolve various materials and its interactions with ionic liquids like 1-hexyl-2-methyl imidazolium bromide have been studied computationally. rsc.orgrsc.org These studies often analyze how the hydrophilic and hydrophobic groups of the co-solvent interact with the ions. rsc.orgrsc.org Thermodynamic models are used to understand the mixing effects and intermolecular interactions in ternary solutions, such as those containing amino acids, water, and 1-butyl-3-methylimidazolium bromide. acs.org
Ab Initio Calculations for Ionic Liquid Structure and Interaction Energies
Ab initio and Density Functional Theory (DFT) calculations are powerful methods for determining the geometric structures and interaction energies of ionic liquid ion pairs with high accuracy.
For 1-ethyl-3-methylimidazolium bromide, quantum chemical modeling has been used to reproduce vibrational spectroscopic features by simulating clusters, such as (EmimBr)₉. nih.govresearchgate.net These calculations help interpret experimental data and provide detailed structural information. nih.govresearchgate.net The enthalpy of bonding for liquid-state hydrogen bonds in this system has been estimated at approximately 1.4 kcal·mol⁻¹, which increases to 5.6 kcal·mol⁻¹ for gas-phase species. nih.govresearchgate.net
DFT studies on the interaction between 1-alkyl-3-methylimidazolium bromide and thymine have been used to optimize geometries and analyze electronic structures to understand the nature of the intermolecular interactions. mdpi.com Such studies have found a good linear relationship between binding energy values and the increasing number of ions in a cluster, indicating cooperativity in hydrogen bonding and π-π stacking interactions. mdpi.com Ab initio molecular dynamics simulations have also been employed to study the structure of related ionic liquids like 1-butyl-3-methylimidazolium iodide, revealing strong interactions between the anion and the C-H groups of the imidazolium ring. aip.org
The table below summarizes some calculated interaction energies for related imidazolium systems.
| System | Interaction | Calculated Energy (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| [Emim]Br (liquid) | H-bond Enthalpy | ~1.4 | Empirical Correlation from QC | nih.govresearchgate.net |
| [Emim]₂Br⁺ (gas) | H-bond Enthalpy | 5.6 | Empirical Correlation from QC | nih.govresearchgate.net |
| T-[C₈mim]⁺-2Br⁻ | Binding Energy (E_B) | -19.03 (-79.67 kJ/mol) | DFT (M06-2X) | mdpi.com |
Thermodynamic Modeling and Prediction of System Behavior
Thermodynamic models are essential for correlating experimental data and predicting the phase behavior and properties of ionic liquid systems, which is crucial for process design and optimization.
Models such as the Pitzer-Debye-Hückel (PDH) and the electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT) have been successfully applied to systems containing 1-alkyl-3-methylimidazolium bromides. sciety.orgresearchgate.net For instance, a study on [BMIM][Br] and [HMIM][Br] in water-ethanol mixtures used the PDH model to correlate apparent molar volume and isentropic compressibility. sciety.orgresearchgate.net The ePC-SAFT model was found to predict density and speed of sound with high accuracy in these mixed solvents, with binary interaction parameters highlighting the complex ion-solvent interactions. sciety.orgresearchgate.net
The Jones-Dole model is another tool used to elucidate viscosity data, revealing information about ion-ion and ion-solvent interactions. sciety.orgresearchgate.net For [BMIM][Br] in water, this model indicated strong ion-ion interactions and a "structure-making" effect. sciety.orgresearchgate.net Furthermore, thermodynamic functions derived from experimental data, such as density and viscosity, are used to gain a quantitative understanding of the intermolecular interactions in binary liquid systems, for example, in mixtures of [BMIM][Br] and isopropyl alcohol. sphinxsai.com Adiabatic calorimetry has been used to measure heat capacities and enthalpies of phase transitions for a series of 1-alkyl-3-methylimidazolium bromide ionic liquids, with the resulting thermodynamic properties calculated over a wide temperature range. researchgate.netnist.gov
Computational Fluid Dynamics (CFD) Modeling for Process Optimization
Computational Fluid Dynamics (CFD) is a powerful simulation tool used to model fluid flow, heat transfer, and mass transfer in chemical reactors, enabling the optimization of synthesis processes for ionic liquids. researchgate.netijcce.ac.irozonetech.com
Advanced Applications in Chemical and Material Sciences
Catalysis and Reaction Media in Organic Synthesis
1-Methylimidazolium (B8483265) bromide and its derivatives, such as 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), have proven to be highly effective as both catalysts and reaction media in a multitude of organic reactions. chemrevlett.comtci-thaijo.org Their ability to stabilize reaction intermediates and influence reaction pathways has led to the development of more efficient and environmentally friendly synthetic protocols.
Heck Reactions
The Heck reaction, a cornerstone of carbon-carbon bond formation, has been shown to proceed with markedly higher efficiency in 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) compared to other ionic liquids like its tetrafluoroborate (B81430) counterpart. acs.orgresearchgate.net This enhanced reactivity is attributed to the in situ formation of N-heterocyclic carbene (NHC) complexes of palladium, such as [PdBr(µ-Br)(bmiy)]2 and [PdBr2(bmiy)2], which have been isolated and identified as active catalysts in the reaction. acs.orgresearchgate.net The use of [BMIM][Br] as a solvent allows for the reaction of less reactive aryl bromides with styrene (B11656) to produce stilbenes in high yields, even without the addition of phosphine (B1218219) ligands. tcichemicals.com
Studies have also demonstrated that the combination of microwave irradiation with [BMIM][Br] as the solvent dramatically accelerates the Heck reaction, achieving high conversions in a fraction of the time required by conventional heating methods. vjs.ac.vn The reaction rate is influenced by the alkyl chain length of the imidazolium (B1220033) cation, with shorter chains like in [BMIM][Br] leading to higher rates. vjs.ac.vnvjs.ac.vn
Table 1: Comparison of Solvents in the Heck Reaction
| Solvent | Reactivity/Efficiency | Key Findings |
|---|---|---|
| 1-Butyl-3-methylimidazolium bromide ([BMIM][Br]) | High | Forms active palladium-NHC complexes in situ, enabling high yields with less reactive substrates. acs.orgresearchgate.nettcichemicals.com |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | Lower than [BMIM][Br] | Less efficient in promoting the Heck reaction. acs.orgresearchgate.net |
| Conventional Organic Solvents (e.g., DMF, acetonitrile) | Variable | Often require phosphine ligands and more reactive aryl iodides. tcichemicals.com |
Stetter Reactions
In the realm of Stetter reactions, which are crucial for the formation of 1,4-dicarbonyl compounds, 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) serves as both a solvent and a precatalyst. researchgate.netasianpubs.org In the presence of a base like sodium hydroxide, an N-heterocyclic carbene (NHC) is generated in situ from the imidazolium salt, which then acts as the true catalyst for the reaction between aromatic aldehydes and Michael acceptors. asianpubs.org While effective, this reaction can sometimes be accompanied by benzoin (B196080) condensation as a side reaction. asianpubs.org The use of imidazolium-based ionic liquids provides a suitable medium for this transformation, and while the solvent can be recycled, recycling the thiazolium salt catalysts used in some variations has proven challenging. researchgate.net
Aldol (B89426) Condensations and Cyclization Reactions
Ionic liquids, including 1-methylimidazolium bromide derivatives, have been successfully employed in aldol condensation reactions. uobabylon.edu.iq These reactions are fundamental for forming carbon-carbon bonds. uobabylon.edu.iq While the conversion rates in ionic liquids can be comparable to those in aqueous media, the selectivity can sometimes be lower due to side reactions arising from the high solubility of the product in the ionic liquid. tcichemicals.com In intramolecular aldol condensations, which lead to cyclic products, the reaction proceeds through the formation of various enolates, with the ketone-derived enolate typically adding to the aldehyde group. uobabylon.edu.iq
Synthesis of Diversified Dispiroheterocycles
A simple, efficient, and environmentally friendly domino protocol for synthesizing a variety of dispiroheterocycles has been developed using 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) as both a solvent and a catalyst. chemrevlett.comchemrevlett.com This method involves a multicomponent reaction of isatins, 6-amino-2-thiouracil/6-aminouracil/2-amino-1,3,4-thiadiazole, and p-toluidine (B81030) at room temperature. chemrevlett.com This approach offers excellent yields in short reaction times and avoids the need for chromatographic separation. chemrevlett.com The synthesis of other dispiroheterocyclic hybrids has also been achieved through a 1,3-dipolar cycloaddition strategy in [BMIM][Br]. researchgate.netsemanticscholar.org
Lewis Acid-Ionic Liquid Catalytic Systems (e.g., AlCl₃/[BMIM][Br])
The combination of Lewis acids, such as aluminum chloride (AlCl₃), with this compound-based ionic liquids creates powerful catalytic systems. dtu.dk These systems are particularly effective in Friedel-Crafts alkylation reactions. rsc.org For instance, the synthesis of 1-phenyl-1-ortho-xylene ethane (B1197151) (PXE) from ortho-xylene and styrene is significantly more efficient using AlCl₃ in 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) as a catalyst compared to conventional catalysts like sulfuric acid or AlCl₃ in [BMIM][Cl]. rsc.org The acidity and catalytic activity of these systems can be tuned by altering the molar ratio of the Lewis acid to the ionic liquid. rsc.org Increasing the mole fraction of AlCl₃ in [BMIM][Br] leads to higher conversion rates in the alkylation reaction. rsc.org
Table 2: Catalyst Performance in the Synthesis of 1-Phenyl-1-ortho-xylene ethane
| Catalyst System | Yield | Reference |
|---|---|---|
| AlCl₃/[BMIM][Br] | 99% | rsc.org |
| AlCl₃/[BMIM][Cl] | 73% | rsc.org |
| H₂SO₄ | 56% | rsc.org |
The conductivity of these AlCl₃/ionic liquid systems is also dependent on the molar ratio, with a maximum conductivity observed at a specific ratio, which for AlCl₃/[BMIM][Br] is approximately 1.0:1. researchgate.net
Heterogeneous Catalysis with Immobilized this compound
To enhance recyclability and ease of separation, this compound can be immobilized on solid supports to create heterogeneous catalysts. mdpi.com A notable example involves the immobilization of polyethylene (B3416737) glycol-substituted this compound onto the surface of Fe₃O₄ magnetic nanoparticles. benthamdirect.comingentaconnect.com This creates a powerful and recyclable heterogeneous phase-transfer catalyst. benthamdirect.comingentaconnect.com This magnetic nanocatalyst has been successfully used in the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyrans from aryl aldehydes, malononitrile, and 1,3-dicarbonyl compounds. benthamdirect.comingentaconnect.com The catalyst can be easily recovered using a magnet and reused multiple times without a significant loss in its catalytic activity. benthamdirect.comingentaconnect.com
Influence of this compound on Reaction Mechanism and Yield
The imidazolium cation's ability to form complexes with metal ions is a key aspect of its catalytic activity in certain reactions. In organic synthesis, [MMIM][Br] has been shown to enhance the rates of various transformations, such as alkylation, acylation, and polymerization, due to its ability to dissolve a wide range of both polar and nonpolar compounds.
A notable example of its catalytic influence is in the synthesis of 5-hydroxymethylfurfural (B1680220) (5-HMF), a valuable platform chemical, from carbohydrates. When functionalized with zeolites, this compound has demonstrated enhanced catalytic activity, achieving yields of up to 80% for 5-HMF from fructose. The bromide anion itself plays a crucial role in facilitating certain reactions. For instance, in nucleophilic substitution reactions, the bromide anion in ionic liquids like 1-butyl-3-methylimidazolium bromide has been shown to be more effective than chloride-based counterparts in reactions that proceed through polar intermediates.
The effectiveness of imidazolium-based ionic liquids in catalysis is also influenced by the solvent environment. Studies on the synthesis of 1-hexyl-3-methylimidazolium (B1224943) bromide have shown that polar aprotic solvents increase the reaction rate, with the solvent's dipolarity/polarizability having the most significant positive effect. ku.edu Conversely, polar protic solvents can hinder the reaction by forming hydrogen bonds with the nitrogen atom of the 1-methylimidazole (B24206), thereby inhibiting its nucleophilic attack. ku.edu
In the context of specific organic reactions, such as the catalyst-free synthesis of quinoxaline (B1680401) derivatives, the choice of the anion in the imidazolium ionic liquid significantly impacts the yield. In a comparative study, 1-butyl-3-methylimidazolium bromide provided the highest yield (95%) compared to its chloride (88%) and iodide (84%) analogs under the same reaction conditions. researchgate.net This highlights the direct participation of the bromide anion in the reaction mechanism, leading to improved yields.
Table 1: Effect of Anion in 1-Butyl-3-methylimidazolium-based Ionic Liquid on Quinoxaline Synthesis Yield
| Entry | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | [bmim]Br | 30 | 95 |
| 2 | [bmim]Cl | 30 | 88 |
| 3 | [bmim]I | 30 | 84 |
Data sourced from a study on the catalyst-free synthesis of quinoxaline derivatives. researchgate.net
Biomass Conversion and Lignocellulosic Deconstruction
The deconstruction of lignocellulosic biomass, a complex matrix of cellulose (B213188), hemicellulose, and lignin (B12514952), is a critical step in the production of biofuels and platform chemicals. nih.govjuniperpublishers.com Imidazolium-based ionic liquids, including those with a bromide anion, have emerged as effective solvents for this purpose due to their ability to disrupt the intricate network of hydrogen bonds within the biomass structure. nih.govrsc.org The dissolution process is facilitated by the strong hydrogen-bonding basicity of anions like bromide, which can effectively break down the interactions in the lignocellulosic matrix. nih.gov
The cation and anion of the ionic liquid both play a role in the dissolution process. The imidazolium cation, with its aromatic ring, can interact with the aromatic moieties of lignin through π-π stacking, while the anion, such as bromide, forms hydrogen bonds with the hydroxyl groups of cellulose and hemicellulose. nih.govfrontiersin.org This dual interaction mechanism facilitates the separation of the biomass components.
Pretreatment of Lignocellulosic Biomass (e.g., Water Hyacinth)
Water hyacinth, an abundant and problematic aquatic weed, is a promising lignocellulosic feedstock due to its high cellulose and hemicellulose content and relatively low lignin content. nih.govfrontiersin.org Pretreatment of water hyacinth with imidazolium-based ionic liquids has been shown to be an effective method for its deconstruction. nih.govfrontiersin.orgnih.gov
A study involving the pretreatment of water hyacinth with various 1-alkyl-3-methylimidazolium bromides demonstrated that 1-ethyl-3-methylimidazolium (B1214524) bromide ([Emim][Br]) was the most efficient in biomass conversion. nih.govfrontiersin.org The effectiveness of the pretreatment is often evaluated by the change in the crystallinity index of the biomass and the extent of lignin removal. After treatment with [Emim][Br], the crystallinity index of the water hyacinth biomass increased, indicating a partial removal of amorphous components like hemicellulose and lignin. nih.gov
Hydrolysis of Cellulose and Hemicellulose
The hydrolysis of cellulose and hemicellulose into fermentable sugars is a key step in biofuel production. Pretreatment with ionic liquids can significantly enhance the efficiency of this hydrolysis. By dissolving the biomass, ionic liquids make the cellulose and hemicellulose more accessible to enzymes or acid catalysts. sciengine.comresearchgate.net
The use of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as a pretreatment solvent for wheat straw has been shown to significantly improve the enzymatic hydrolysis rate. The hydrolysis rate of treated wheat straw reached 70.37%, whereas the rate for water-treated straw was only 42.78% under the same conditions. sciengine.com This improvement is attributed to a decrease in the degree of polymerization of cellulose and hemicellulose and a reduction in cellulose crystallinity. sciengine.com The band at 897 cm⁻¹ in the FTIR spectra, which corresponds to the amorphous nature of cellulose, was less intense in water hyacinth biomass pretreated with 1-ethyl-3-methylimidazolium bromide and 1-ethyl-2,3-dimethylimidazolium (B13442263) bromide compared to untreated biomass, indicating a structural change that facilitates hydrolysis. nih.gov
Lignin Solubilization and Removal
Lignin is a complex aromatic polymer that acts as a barrier to the enzymatic hydrolysis of cellulose and hemicellulose. rsc.org Its removal or solubilization is a primary goal of biomass pretreatment. Imidazolium-based ionic liquids are effective in dissolving lignin. The dissolution mechanism involves the interaction of the imidazolium cation's aromatic ring with the aromatic structures in lignin via π-π stacking, while the anion contributes through hydrogen bonding. nih.govfrontiersin.org
In the pretreatment of water hyacinth, 1-ethyl-3-methylimidazolium bromide ([Emim][Br]) was found to be particularly effective, leading to a lignin removal of 12.77%. nih.govfrontiersin.org This was determined by analyzing the decrease in the intensity of the lignin-associated peak at 1510 cm⁻¹ in the FTIR spectrum of the treated biomass. nih.gov The ability of the ionic liquid to solubilize lignin is influenced by the properties of both the cation and the anion.
Table 2: Lignin Removal from Water Hyacinth using Imidazolium Bromide Ionic Liquids
| Ionic Liquid | Lignin Removal (%) |
|---|---|
| 1-ethyl-3-methylimidazolium bromide ([Emim][Br]) | 12.77 |
| 1-ethyl-2,3-dimethylimidazolium bromide ([Edmim][Br]) | 10.74 |
Data sourced from a study on water hyacinth biomass deconstruction. nih.govfrontiersin.org
Catalytic Systems for Biomass Conversion (e.g., NiCl₂/[BMIM][Br])
Catalytic systems combining metal salts with ionic liquids have shown promise in enhancing the conversion of lignocellulosic biomass. A system using nickel chloride (NiCl₂) in conjunction with 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) has been investigated for the liquefaction of sawdust in ethanol (B145695). researchgate.net This catalytic system led to a significant increase in both sawdust conversion (83.11%) and liquid yield (52.38%). researchgate.net
The analysis of the ionic liquid-Ni-based catalyst indicated a coordination interaction between the ionic liquid and the nickel chloride, which is believed to be favorable for feedstock conversion and for improving the quality of the resulting bio-oil. researchgate.net This catalytic system was found to promote the cracking of sawdust into smaller compounds. Furthermore, the use of the [BMIM][Br]/NiCl₂ system resulted in enhanced dehydration and decarboxylation reactions, as indicated by a lower oxygen-to-carbon ratio in the products. It also achieved the highest hydrogen-to-carbon ratio, suggesting an improvement in the hydrogenation reaction. researchgate.net
Role of Alkyl Chain Length and Anions in Biomass Deconstruction
The structure of the ionic liquid, particularly the alkyl chain length on the imidazolium cation and the nature of the anion, plays a crucial role in its effectiveness for biomass deconstruction. nih.govrsc.org For imidazolium-based ionic liquids with a common bromide anion used in the pretreatment of water hyacinth, a shorter alkyl chain on the cation was found to be more effective. nih.govfrontiersin.org
1-ethyl-3-methylimidazolium bromide ([Emim][Br]), with a two-carbon alkyl chain, showed the highest efficiency in biomass conversion. nih.govfrontiersin.org As the alkyl chain length increases (e.g., in 1-butyl-3-methylimidazolium bromide, 1-hexyl-3-methylimidazolium bromide), the efficiency of lignin dissolution decreases. frontiersin.org This is attributed to steric hindrance from the longer alkyl chains, which impedes the interaction of the imidazolium cation with the lignin surface. frontiersin.org Consequently, a smaller pendant alkyl chain length leads to a greater binding of the ionic liquid to the biomass surface and more effective lignin dissolution. frontiersin.org The anion's role is also critical, with basic anions like bromide being effective at disrupting the hydrogen-bonding network in lignocellulose. nih.gov
Carbon Dioxide (CO₂) Capture and Conversion Technologies
This compound and its derivatives have emerged as significant compounds in the development of technologies aimed at capturing and converting carbon dioxide (CO₂). Their unique properties as ionic liquids (ILs), such as negligible vapor pressure, thermal stability, and tunable structure, make them suitable for various stages of CO₂ mitigation processes.
Physical Sorption of CO₂ in this compound-Based Systems
The capture of CO₂ through physical sorption in ionic liquids is a process governed by gas solubility, where the CO₂ molecules dissolve in the liquid without a chemical reaction. In systems based on this compound, the primary mechanism of CO₂ uptake is physisorption. The solubility of CO₂ in imidazolium-based ILs is influenced by factors such as pressure and temperature; solubility typically increases with rising pressure and decreases with higher temperatures.
Research comparing various imidazolium-based ionic liquids has shown that the nature of the anion plays a dominant role in the physical solubility of CO₂. Studies indicate that for a given cation, such as 1-alkyl-3-methylimidazolium, the CO₂ solubility follows a trend where anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) show significantly higher affinity for CO₂ than halide anions. asianpubs.orgresearchgate.net Within the halides, the bromide anion ([Br]⁻) generally results in lower CO₂ solubility compared to chloride ([Cl]⁻). publish.csiro.au This suggests that while this compound can physically absorb CO₂, its capacity is modest compared to other ionic liquid configurations. The interaction is primarily based on the free volume within the ionic liquid, where larger free volumes can accommodate more gas molecules. utp.edu.my
Chemisorption Mechanisms in Functionalized this compound Derivatives
To dramatically enhance CO₂ capture capacity, derivatives of this compound are functionalized to enable chemical absorption (chemisorption). A common strategy is to tether an amine group to the imidazolium cation, creating a task-specific ionic liquid (TSIL). semanticscholar.org An example is 1-(3-aminopropyl)-3-methylimidazolium bromide.
The mechanism involves a reversible chemical reaction between the amine group and CO₂. Typically, two moles of the amine-functionalized cation react with one mole of CO₂ to form a carbamate (B1207046) salt, as shown in the proposed reaction scheme. gac.edu This chemical interaction allows the TSIL to capture CO₂ with much higher efficiency than through physical sorption alone. The molar uptake of CO₂ in such systems can approach a 0.5 ratio relative to the moles of the TSIL, a capacity comparable to traditional aqueous amine solutions like monoethanolamine (MEA). asianpubs.orggac.edu A key advantage of these TSILs is their negligible vapor pressure, which prevents the loss of the capture agent into the gas stream. gac.edu The captured CO₂ can be released by heating the ionic liquid, allowing the TSIL to be recycled for multiple capture cycles with no significant loss in efficiency. asianpubs.orggac.edu
| Ionic Liquid Type | Capture Mechanism | Theoretical Molar Uptake (CO₂:IL) | Key Feature | Reference |
|---|---|---|---|---|
| Amine-Appended Imidazolium Cation | Chemisorption (Carbamate Formation) | ~0.5 : 1 | Reversible, high efficiency, recyclable | asianpubs.orggac.edu |
| Dual Amino-Functionalized Phosphonium IL | Chemisorption | ~1 : 1 | Higher capacity due to two amine groups | asianpubs.org |
| Amino Acid-Based ILs (e.g., [P₆₆₆₁₄][Pro]) | Chemisorption | 1 : 1 | Reacts in a 1:1 stoichiometry | asianpubs.org |
Electrochemical Conversion of CO₂ (e.g., to HCOOH, CO)
This compound and its functionalized derivatives also serve as effective electrolytes and co-catalysts in the electrochemical reduction of CO₂ into valuable chemicals. The ionic liquid's role is multifaceted: it can increase CO₂ solubility in the electrolyte, activate the CO₂ molecule, and stabilize reaction intermediates, thereby lowering the energy barrier for conversion. mdpi.comoup.com
A notable application is the conversion of CO₂ to formic acid (HCOOH). In a photoelectrochemical (PEC) system, an aqueous solution of 1-aminopropyl-3-methylimidazolium bromide functions as both the CO₂ absorbent and the electrolyte. mdpi.comnih.gov This integrated capture and conversion system demonstrates high efficiency, achieving a Faradaic efficiency for formic acid production as high as 94.1% at an applied voltage of 1.7 V. nih.gov The imidazolium-based IL is critical in promoting the conversion to formic acid while suppressing the competing hydrogen evolution reaction. nih.gov
Similarly, imidazolium-based ILs are used to selectively produce carbon monoxide (CO). Studies on various imidazolium ILs have shown that the structure of the cation, particularly the substituent at the C2 position of the imidazole (B134444) ring, can direct the reaction pathway. diva-portal.org By modifying the cation, the product selectivity can be switched between formic acid and CO. diva-portal.org For instance, when using 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]), formic acid is the main product, but switching to an IL with a methylated C2 position ([BMMIM][PF₆]) results in nearly 100% CO production. diva-portal.org This highlights the tunability of these ILs in directing the outcome of CO₂ electroreduction.
| Ionic Liquid/System | Product | Faradaic Efficiency (FE) | Catalyst/Electrode | Reference |
|---|---|---|---|---|
| 1-aminopropyl-3-methylimidazolium bromide | Formic Acid (HCOOH) | 94.1% | Composite Photoanode | nih.gov |
| 1-butyl-3-methylimidazolium bromide (BMIMBr) | Ethanol | 49% | Copper Nanofoam | researchgate.net |
| 1-ethyl-3-methylimidazolium tetrafluoroborate ([Emim]BF₄) | Carbon Monoxide (CO) | 96% | Ag | oup.com |
| 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) | Formic Acid (HCOOH) | 99.7% | Ag foil | diva-portal.org |
| 1-butyl-2,3-dimethylimidazolium hexafluorophosphate ([BMMIM][PF₆]) | Carbon Monoxide (CO) | 98.9% | Ag foil | diva-portal.org |
Role of Cation and Anion Structure in CO₂ Absorption
The efficiency of CO₂ absorption in ionic liquids is intrinsically linked to the molecular structure of their constituent ions. Both the cation and anion of this compound-based systems play distinct roles.
Anion Effect: The anion is widely considered to have the most significant impact on the physical solubility of CO₂. asianpubs.orgsemanticscholar.org Interactions between CO₂ (a Lewis acid) and the anion (a Lewis base) are a primary factor. For imidazolium-based ILs, anions with high fluorine content, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), exhibit the highest CO₂ solubility. researchgate.net In contrast, halide anions have a weaker interaction with CO₂. Comparative studies have shown that CO₂ solubility in 1-alkyl-3-methylimidazolium-based ILs with different anions increases in the order: [Br]⁻ < [Cl]⁻ < [SCN]⁻. publish.csiro.au Therefore, the bromide anion in this compound contributes to a relatively modest physical absorption capacity compared to other ILs.
Cation Effect: The cation's structure, while generally having a secondary effect on physical solubility compared to the anion, is still influential. asianpubs.orgsemanticscholar.org One key factor is the length of the alkyl chain attached to the imidazolium ring. Increasing the alkyl chain length (e.g., from methyl to butyl or hexyl) tends to slightly increase CO₂ solubility. publish.csiro.ausemanticscholar.orgresearchgate.net This is often attributed to an increase in the free volume within the ionic liquid, as longer alkyl chains decrease the packing efficiency and molar density of the IL, creating more space to accommodate CO₂ molecules. utp.edu.myresearchgate.net However, this effect can be counteracted by other factors, and some studies have found the influence of alkyl chain length to be minimal. acs.org The primary role of the cation becomes crucial in chemisorption, where functional groups like amines are appended to it to chemically bind CO₂. researchgate.netsemanticscholar.org
Hybrid Ionic Liquid Systems for Enhanced CO₂ Capture
To overcome the limitations of pure ionic liquids, such as high viscosity or cost, and to improve capture efficiency, hybrid systems incorporating this compound or its derivatives are being developed. These systems combine the ionic liquid with other materials to leverage the strengths of each component.
Supported Ionic Liquid Membranes (SILMs) and Mixed Matrix Membranes (MMMs): In this strategy, the ionic liquid is immobilized within the pores of a solid support (like a polymer membrane) or blended into a polymer matrix. nih.gov For example, 1-(3-aminopropyl)-3-methylimidazolium bromide has been used in conjunction with graphene oxide to create a mixed matrix membrane for CO₂/N₂ separation. nih.gov These hybrid materials confine the IL, preventing its loss while utilizing its high CO₂ selectivity.
IL-Functionalized Adsorbents: this compound derivatives can be chemically grafted onto or physically confined within porous solid materials like zeolites or silica. dtu.dkrsc.orgacs.org A "ship-in-a-bottle" synthesis strategy has been used to encapsulate amine-functionalized imidazolium bromide within NaY zeolite supercages. acs.org These solid adsorbents exhibit excellent CO₂ capture capacity and stability, combining the high surface area of the solid with the chemical reactivity of the functionalized IL. acs.org
Deep Eutectic Solvents (DESs): DESs are another class of hybrid systems formed by mixing a hydrogen bond acceptor (HBA), such as 1-methylimidazolium chloride or bromide, with a hydrogen bond donor (HBD), like ethylenediamine (B42938) or 3-amino-1-propanol. rsc.org These mixtures have properties similar to ionic liquids but are often cheaper and easier to prepare. researchgate.net DESs containing amine-based HBDs show excellent CO₂ uptake, with the capture capacity depending on the interplay of hydrogen bonding and basicity between the components. rsc.org
Advanced Materials Science Applications
The unique properties of this compound and its longer-chain analogues, such as 1-butyl-3-methylimidazolium bromide, make them valuable components in advanced materials science. Their primary role is often as a "green" solvent or a processing aid for natural polymers, particularly cellulose.
Ionic liquids based on the 1-alkyl-3-methylimidazolium cation are effective solvents for cellulose, a biopolymer that is notoriously difficult to dissolve in common solvents. nih.govmdpi.com The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network within the cellulose structure by the ions of the IL. The anion, in particular, plays a key role by forming new hydrogen bonds with the hydroxyl groups of the cellulose chains. mdpi.com While chloride-based ILs are often cited as more effective, bromide-based ILs like 1-butyl-3-methylimidazolium bromide are also capable of dissolving cellulose, enabling its processing and modification. nih.govrsc.org This capability allows for:
Regeneration of Cellulose: Dissolved cellulose can be regenerated into various forms, such as fibers, films, or beads, by adding a non-solvent like water or ethanol.
Homogeneous Chemical Modification: In the dissolved state, cellulose can be chemically modified more efficiently and uniformly. For example, esterification reactions to produce cellulose esters have been successfully carried out in imidazolium bromide ILs. nih.gov
Preparation of Composites: It serves as a medium to create composite materials by blending dissolved cellulose with other polymers or nanoparticles.
Beyond cellulose, this compound and its derivatives are used in the synthesis of polymers and other advanced materials. They can act as solvents and catalysts in polymerization reactions. For instance, polymerized ionic liquids (PILs), where the imidazolium moiety is part of the polymer backbone, have been synthesized using dibromoalkanes and methylimidazole derivatives. researchgate.net Furthermore, 1-butyl-3-methylimidazolium bromide has been used to create "ion jellies" by gelling with gelatin, forming quasi-solid materials with potential applications in chemoresistive gas sensors. sigmaaldrich.com It has also been functionalized onto zeolites to create catalysts for converting carbohydrates into platform chemicals. rsc.org
Formation of Ion Gels and Quasi-Solid Materials
Ion gels, or "ion jellies," are quasi-solid materials formed by trapping an ionic liquid within a polymer or gelling agent network. These materials combine the desirable properties of the ionic liquid, such as ionic conductivity and non-volatility, with the dimensional stability of a solid.
Research has demonstrated the formation of these materials using derivatives of this compound. For instance, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) undergoes gelation with the biopolymer gelatin to form a stable and conductive ion jelly. scientificlabs.iesigmaaldrich.com This process creates a quasi-solid material that is dimensionally stable and suitable for applications like chemoresistive gas sensors. smolecule.com Similarly, the ionic liquid 1-allyl-3-methylimidazolium (B1248449) bromide (AMIMBr) has been shown to dissolve chitin (B13524), a biopolymer, and form ion gels at higher chitin concentrations. researchgate.netnih.gov These polysaccharide-based ion gels are being explored as novel electrolytes for devices like electric double-layer capacitors. researchgate.net
The mechanism of gelation can vary. In some systems, like 1-decyl-3-methylimidazolium (B1227720) bromide with water, gelation is attributed to the formation of a hydrogen-bonded network involving water, the bromide ion, and the imidazolium cation. acs.org In others, such as cellulose dissolved in 1-butyl-3-methylimidazolium chloride, the absorption of water into the hygroscopic ionic liquid solution is thought to trigger the gelation process. nih.gov
The table below summarizes examples of ion gel formation using this compound derivatives.
| Ionic Liquid | Gelling Agent | Resulting Material | Potential Application | Source |
| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | Gelatin | Ion Jelly | Chemoresistive gas sensors | scientificlabs.iesmolecule.com |
| 1-Allyl-3-methylimidazolium bromide (AMIMBr) | Chitin | Chitin Ion Gel | Electrolytes | researchgate.netnih.gov |
| 1-Decyl-3-methylimidazolium bromide | Water | Liquid-Crystalline Gel | Supramolecular assembly | acs.org |
| 1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide | 6-hexanediol diacrylate | Free-Standing Ion-Conductive Gel | Ion-conductive materials | nih.gov |
Development of Surface Coatings with Improved Adhesion and Durability
Ionic liquids based on the this compound structure are utilized in the formulation of advanced surface coatings, where they can enhance properties like adhesion and durability. chemimpex.com The ionic nature of these compounds promotes favorable interactions with various substrates. vulcanchem.com
For example, 1-dodecyl-3-methylimidazolium (B1224283) bromide is specifically mentioned for its role in creating coatings with improved adhesion, particularly in demanding sectors like the automotive and aerospace industries. chemimpex.com Furthermore, imidazolium-based ionic liquids are being explored for specialized coating applications, such as anti-icing surfaces. Coatings infused with ionic liquids like 1-butyl-3-methylimidazolium bromide can significantly reduce ice adhesion. doi.org This effect is attributed to the formation of a non-frozen, self-lubricating water layer at the ice-surface interface, facilitated by strong ionic hydrogen bonding, which allows for easier ice detachment. doi.org
In the field of electrodeposition, these ionic liquids serve as electrolytes for creating metallic coatings. Aluminum coatings, for instance, have been electrodeposited on magnesium alloys from a 1-ethyl-3-methylimidazolium bromide-based ionic liquid, offering enhanced corrosion protection. mdpi.com
Surfactant Properties and Emulsion Formulation
The surfactant properties of this compound derivatives are highly dependent on the length of the alkyl chain attached to the imidazolium ring. When a long hydrophobic alkyl chain is present, the compound becomes amphiphilic, possessing both a hydrophilic (water-loving) ionic head and a hydrophobic (water-repelling) tail. evitachem.com Such compounds are known as surface-active ionic liquids (SAILs).
1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br) is a prime example of a SAIL. evitachem.comcymitquimica.com Its long dodecyl chain gives it significant surface activity, allowing it to function as a powerful surfactant. chemimpex.com It is effective in reducing surface tension and is used in the formulation of emulsions and microemulsions, enhancing the stability and performance of products in the cosmetics and detergent industries. chemimpex.com The aggregation behavior of these SAILs in solution, such as the formation of micelles, is a key aspect of their surfactant properties. evitachem.com
Even derivatives with shorter alkyl chains, which are not classified as SAILs, find use in emulsion formulation. 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) has been successfully used to create novel ionic liquid-in-oil (IL/o) microemulsions. nih.govnih.gov These systems can enhance the solubility and dermal delivery of poorly permeating drugs. nih.govnih.gov
| Compound | Alkyl Chain | Classification | Application | Source |
| 1-Dodecyl-3-methylimidazolium bromide | Dodecyl (C12) | Surfactant-Active Ionic Liquid (SAIL) | Emulsions, detergents, cosmetics | chemimpex.comevitachem.com |
| 1-Hexadecyl-3-methylimidazolium bromide | Hexadecyl (C16) | Surfactant-Active Ionic Liquid (SAIL) | Microemulsions for enhanced oil recovery | |
| 1-Butyl-3-methylimidazolium bromide | Butyl (C4) | Ionic Liquid | Ionic liquid-in-oil microemulsions for drug delivery | nih.govnih.gov |
Nanomaterial Synthesis (e.g., Carbon Nanotubes Composites)
Imidazolium-based ionic liquids are effective media for the synthesis and processing of nanomaterials, particularly carbon nanotube (CNT) composites. Their unique properties allow for the efficient dispersion and stabilization of CNTs, which tend to agglomerate in common solvents due to strong van der Waals forces. mdpi.com The interaction between the π-system of the imidazolium ring and the graphitic surface of the nanotubes is believed to play a key role in overcoming these forces and preventing re-aggregation. mdpi.com
For example, 1-butyl-3-methylimidazolium bromide ([Bmim]Br) has been used as a medium to facilitate the mixing of single-walled carbon nanotubes (SWCNTs) with cellulose to form composites. mdpi.com The use of imidazolium ILs allows for the creation of well-dispersed CNT/polymer composites with enhanced mechanical, thermal, and electrical properties. mdpi.com
The process of creating these composites, often called "bucky gels," can involve simple grinding or sonication of the CNTs with the ionic liquid. researchgate.net Furthermore, these ionic liquids can be used as the solvent in the electrodeposition of metal/CNT composite films, such as aluminum/MWCNT composites, from molten salt baths. mdpi.com
Polymer Synthesis as Reaction Media
The low volatility, high thermal stability, and ability to dissolve a wide range of compounds make this compound and its derivatives attractive "green" solvents for polymer synthesis. chemimpex.comresearchgate.net They can serve as alternatives to traditional volatile organic compounds (VOCs), reducing environmental impact and improving process safety. chemimpex.com
Research has shown that 1,3-dialkylimidazolium bromides are suitable reaction and activating media for the synthesis of high-molecular-weight condensation polymers, such as aromatic polyimides and polyamides. researchgate.net For example, using 1-butyl-3-methylimidazolium bromide as the solvent has yielded high-quality polymers. researchgate.net
These ionic liquids are also employed in the synthesis of polymers from biomass. They have been used as the reaction medium for the production of cellulose-derived polymers, such as cellulose acetates. mdpi.com Beyond being a simple solvent, the ionic liquid can also play a role in the reaction itself. In the preparation of molecularly imprinted polymers, for instance, 1-allyl-3-methyl imidazolium bromide has been used as a porogen, a substance that helps create the desired porous structure of the final polymer. rsc.org The use of an ionic liquid like 1-pentyl-3-methylimidazolium bromide has been shown to offer advantages such as shorter reaction times and higher yields for the synthesis of organic molecules like 2-phenylbenzoxazole. isroset.org
Electrochemical Applications
The intrinsic ionic conductivity and generally wide electrochemical window of this compound and its derivatives make them highly suitable for a variety of electrochemical applications. nsf.govresearchgate.net They are studied as electrolytes in energy storage devices and as media for electrochemical reactions and separations. researchgate.netplos.org
Electrolytes in Electrochemical Cells and Devices
This compound-based ionic liquids are prominent candidates for electrolytes in electrochemical devices like batteries and supercapacitors. smolecule.comchemimpex.com Their non-volatility and non-flammability offer significant safety advantages over conventional organic solvent-based electrolytes. researchgate.net
1-Butyl-3-methylimidazolium bromide ([Bmim]Br) has been investigated as a low-cost alternative to more expensive ionic liquids for applications such as the non-aqueous reprocessing of nuclear fuels, where it serves as a medium for the electrochemical separation of lanthanide elements. plos.org The transport properties of these ionic liquid electrolytes, such as their viscosity and conductivity, are highly dependent on temperature; as temperature increases, viscosity decreases and ionic conductivity increases, facilitating the diffusion of ions. plos.org
In the field of supercapacitors, mixtures containing 1-ethyl-3-methylimidazolium bromide (EMImBr) have been studied as electrolytes. mdpi.comresearchgate.net The bromide anion itself can participate in electrochemical redox reactions, which can potentially increase the energy storage capacity of the device, creating a "hybrid" electrochemical double-layer capacitor. mdpi.com The electrochemical window of a bromide-based ionic liquid is typically limited on the anodic (positive) side by the oxidation of the bromide anion (Br⁻) to bromine (Br₂). researchgate.net
The table below details some electrochemical properties and applications for derivatives of this compound.
| Ionic Liquid | Application | Key Finding | Source |
| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | Electrolyte for lanthanide separation | Viscosity decreases and conductivity increases with temperature, facilitating ion diffusion. | plos.org |
| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | Electrolyte media | Electrochemical window on a platinum electrode is approximately 1.9 V, limited by Br⁻ oxidation. | researchgate.net |
| 1-Ethyl-3-methylimidazolium bromide (EMImBr) | Electrolyte for hybrid supercapacitors | The Br⁻ anion can undergo redox reactions, contributing to the device's specific capacitance. | mdpi.com |
Development of Advanced Batteries and Supercapacitors
This compound and its derivatives are gaining attention as potential electrolytes in advanced energy storage devices like batteries and supercapacitors. Their inherent properties, such as high ionic conductivity, good thermal stability, and a wide electrochemical window, make them attractive alternatives to conventional organic electrolytes.
In the realm of supercapacitors, imidazolium-based ionic liquids are particularly interesting. Research has shown that electrolytes containing these salts can lead to high specific capacitance and energy density. For instance, studies on supercapacitors using activated carbon electrodes with an electrolyte of 1-ethyl-3-methylimidazolium bromide ([EMIm]Br) dissolved in 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIm]BF₄) have demonstrated promising performance. Although the specific capacitance might be lower than systems based on iodide anions due to weaker specific adsorption of the bromide anion, the bromide-containing systems exhibit excellent cycleability and high coulombic efficiency. mdpi.com One study reported a specific capacitance of 59.0 F g⁻¹ when charged up to a voltage of 2.0 V. mdpi.com Another investigation into a symmetric electrochemical capacitor using 1-hexyl-3-methylimidazolium bromide ([HMIM]Br) as the electrolyte reported a specific capacitance of 174 F g⁻¹ at 105 °C, which translated to an energy density of 74 Wh kg⁻¹. rsc.org This device also maintained 90.6% of its capacity after 10,000 cycles at this elevated temperature, highlighting the excellent stability these ionic liquids can offer. rsc.org
In lithium-ion battery applications, imidazolium-based ionic liquids are explored to enhance safety by replacing flammable organic solvents. Solid polymer electrolytes (SPEs) incorporating these ionic liquids are being developed to address issues of leakage while maintaining good ionic conductivity. A study on SPEs made from polyvinyl alcohol (PVA), lithium acetate (B1210297) (LiAc), and 1-ethyl-3-methylimidazolium bromide ([EMIm]Br) showed high thermal stability (up to 271°C) and an ionic conductivity of 2.21 × 10⁻⁵ S cm⁻¹ with the addition of 40% [EMIm]Br. scientificlabs.co.uk
Table 1: Performance of Supercapacitors Using Imidazolium Bromide-Based Electrolytes
| Electrolyte System | Electrode Material | Specific Capacitance (F g⁻¹) | Energy Density (Wh kg⁻¹) | Coulombic Efficiency (%) | Cycle Stability | Reference |
| 1.0 M [EMIm]Br in [EMIm]BF₄ | Activated Carbon Fiber Cloth | 59.0 (at 2.0 V) | - | High | Excellent | mdpi.com |
| [HMIM]Br | Activated Carbon | 174 (at 105 °C) | 74 (at 105 °C) | - | 90.6% after 10,000 cycles | rsc.org |
| [HMIM]Br | Activated Carbon | 87 (at room temp.) | 37 (at room temp.) | - | - | rsc.org |
In Situ Spectroelectrochemical Studies (e.g., XPS for Anion Behavior)
In situ spectroelectrochemical techniques are powerful tools for understanding the interfacial phenomena at the electrode-electrolyte boundary, which are critical for the performance of electrochemical devices. X-ray Photoelectron Spectroscopy (XPS), when applied in situ, provides valuable insights into the chemical state and composition of the electrode surface and the adjacent electrolyte layer during electrochemical processes.
Studies on electrolytes containing 1-ethyl-3-methylimidazolium bromide ([EMIm]Br) have utilized synchrotron-initiated high-resolution in situ XPS to probe the behavior of the bromide anion at a micro-mesoporous carbon electrode. mdpi.comnih.govcapes.gov.br These investigations have revealed the electrochemical oxidation pathway of the bromide anion. By monitoring the Br 3d core level, researchers observed the electrooxidation of the Br⁻ anion to the tribromide anion (Br₃⁻) and subsequently to molecular bromine (Br₂) as the electrode potential was made more positive. mdpi.comnih.gov This process was marked by the eventual disappearance of the Br⁻ signal at the electrode surface at sufficiently high positive potentials (e.g., E = 1.23 V). mdpi.com
Conversely, at negative potentials, the XPS data showed high electrochemical stability of the bromide anion. mdpi.com However, a decrease in the intensity of the Br 3d XPS signal was noted, which is attributed to the electrostatic repulsion of the anions from the negatively charged carbon electrode surface. mdpi.com These in situ XPS studies are crucial for determining the electrochemical stability window of the ionic liquid and understanding the specific reactions that the bromide anion undergoes, which directly impacts the performance and cyclability of energy storage devices.
Table 2: Summary of In Situ XPS Findings for Bromide Anion Behavior in an Imidazolium-Based Ionic Liquid Electrolyte
| Electrode Polarization | Observed Phenomenon | XPS Signal Change | Implication | Reference |
| Positive (Increasing Potential) | Electrooxidation of Br⁻ to Br₃⁻ and then Br₂ | Appearance of new Br species at different binding energies, eventual disappearance of initial Br⁻ signal. | Defines the anodic stability limit of the electrolyte. | mdpi.comnih.gov |
| Negative (Decreasing Potential) | Electrostatic repulsion of Br⁻ anions | Decrease in intensity of the Br 3d signal. | Anion depletion at the negative electrode surface. | mdpi.com |
| Negative (E ≤ -1.17 V) | Stable Bromide Anion | No change in the shape of the Br 3d XPS signal. | High electrochemical stability of the bromide anion in the negative potential range. | mdpi.com |
Sensor Development
The unique properties of this compound and its homologs, such as negligible vapor pressure, high ionic conductivity, and the ability to dissolve a wide range of compounds, make them highly suitable for various sensor applications.
Chemoresistive Gas Sensors Utilizing Ion Gels
Chemoresistive gas sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target gas. Ionic liquids (ILs) are promising materials for these sensors, but their liquid nature can be a practical limitation. To overcome this, ILs can be gelled with polymers to create quasi-solid materials known as "ion jellies". These ion jellies are dimensionally stable and retain the high ionic conductivity of the IL.
Research has demonstrated the use of an ion jelly made from 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and gelatin as the active layer in chemoresistive gas sensors. smolecule.comsigmaaldrich.comscientificlabs.com When exposed to volatile organic compounds (VOCs), the conductance of the ion jelly changes, providing a detectable signal. An array of such sensors, each with a different ion jelly, can form an "electronic nose" capable of detecting and distinguishing between various common solvents. The sensing mechanism is thought to involve conformational changes in the polymer chains of the gelatin upon exposure to the analyte, which in turn affects the ionic conductivity of the material.
Optical CO₂ Sensors
Optical sensors for carbon dioxide (CO₂) often rely on a pH-sensitive indicator dye whose color or fluorescence changes in response to the pH drop caused by the dissolution of CO₂ in an aqueous phase. The solubility of CO₂ in the sensor matrix is a key factor determining the sensor's performance. Ionic liquids, known for their ability to dissolve CO₂, have been incorporated into these sensor matrices to enhance their sensitivity and response time. mdpi.commdpi.comugr.es
A study reported an optical CO₂ sensor using 1-methyl-3-butylimidazolium bromide ([MBIM][Br]) as a matrix material along with the fluorescent pH indicator 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (HPTS). mdpi.com In the presence of CO₂, the fluorescence intensity of the HPTS dye decreased, with a 75% reduction observed in the [MBIM][Br] matrix, indicating a strong response. mdpi.com The high solubility of CO₂ in the imidazolium bromide-based ionic liquid facilitates the change in the local pH, leading to a more pronounced and rapid response from the indicator dye. mdpi.comugr.es
Electrochemical CO₂ Sensors
Electrochemical CO₂ sensors detect carbon dioxide through various electrochemical principles, such as measuring changes in impedance or the current from the electrochemical reduction of CO₂. Ionic liquids are widely used in these sensors as electrolytes due to their high ionic conductivity, wide electrochemical windows, and good solvating ability for CO₂. mdpi.comnih.gov
Nanomaterial-Ionic Liquid Composites in Sensor Technology
The performance of electrochemical sensors can be significantly enhanced by using nanocomposite materials that combine the unique properties of ionic liquids with those of nanomaterials like carbon nanotubes (CNTs) and graphene. rsc.orgcapes.gov.brxjtu.edu.cnijcce.ac.irrsc.orgacs.orgmdpi.comrsc.orgnih.govmdpi.comnih.govnih.govmdpi.com These nanomaterials offer a large surface area, high electrical conductivity, and excellent electrocatalytic activity, while the ionic liquid acts as a stable and conductive binder and dispersant. ijcce.ac.irnih.govnih.govmdpi.com
Composites of multi-walled carbon nanotubes (MWCNTs) and imidazolium-based ionic liquids have been used to create electrodes with improved sensitivity and stability. xjtu.edu.cnrsc.orgacs.orgnih.gov For instance, a composite of MWCNTs and n-octylpyridinum hexafluorophosphate showed very low capacitance and background currents, which is advantageous for sensitive measurements. acs.orgnih.gov Similarly, graphene-ionic liquid composites have been developed for the detection of various analytes. rsc.orgcapes.gov.brmdpi.comrsc.orgmdpi.com The ionic liquid helps to exfoliate and stabilize the graphene sheets, while the graphene provides a large, conductive surface for electrochemical reactions. mdpi.com These nanocomposites leverage the synergistic effects of both components to create highly sensitive, stable, and robust sensing platforms applicable to a wide range of target molecules. nih.govnih.gov
Separation Processes
Imidazolium-based ionic liquids are recognized for their effectiveness in various separation processes, offering a more environmentally conscious alternative to traditional volatile organic solvents. chemimpex.com Their role in liquid-liquid extraction and extractive desulfurization highlights their potential in industrial and environmental applications.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental separation technique used to separate and purify a wide range of products, including metal ions, organic species, and biological molecules. usp.br Ionic liquids based on the imidazolium cation are effective solvents for these extraction processes. chemimpex.comresearchgate.net The extraction mechanism often involves the ionic liquid's ability to selectively solvate target molecules through various interactions, including electrostatic forces, hydrogen bonding, and π-π stacking.
Research has demonstrated the utility of various 1-alkyl-3-methylimidazolium bromide compounds in extraction systems. For instance, a study on the extraction of triazole fungicides from water samples found that the extraction efficiency was dependent on the alkyl chain length of the imidazolium cation. nih.gov Among the tested compounds, which included 1-butyl-3-methylimidazolium bromide, mono-cationic ionic liquids generally showed better recovery than dicationic ones. nih.gov In another application, a functionalized ionic liquid, 3-(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)-1-methylimidazolium bromide, was successfully used for the in-situ solvent formation microextraction of cadmium ions from water samples, acting as both a complexing agent and the extractant phase. analchemres.org
The efficiency of these extractions can be significant. For example, focused microwave-assisted extraction using aqueous solutions of 1-hexadecyl-3-methylimidazolium bromide achieved high recovery rates for polycyclic aromatic hydrocarbons (PAHs) from sediments. researchgate.net This method benefits from low extraction times and reduced amounts of the ionic liquid. researchgate.net
Table 1: Examples of Imidazolium Bromides in Liquid-Liquid Extraction
| Ionic Liquid | Application | Key Finding | Reference |
|---|---|---|---|
| 1-Butyl-3-methylimidazolium bromide | Extraction of triazole fungicides | Part of a study comparing extraction efficiencies of various imidazolium ILs. | nih.gov |
| 3-(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)-1-methylimidazolium bromide | Microextraction of Cadmium (Cd(II)) ions | The functionalized IL serves a dual role as complexing agent and extractant. | analchemres.org |
Extractive Deep Desulfurization of Liquid Fuels
The removal of sulfur compounds from liquid fuels is crucial to prevent air pollution from SOx emissions. irejournals.com While hydrodesulfurization (HDS) is the conventional method, it struggles to remove refractory thiophenic compounds under mild conditions. mdpi.com Extractive desulfurization (EDS) using ionic liquids has emerged as a promising alternative that operates under less severe conditions of temperature and pressure and without the need for hydrogen. mdpi.comnih.gov
Imidazolium-based ionic liquids are considered effective extractive solvents for the EDS process. irejournals.com Studies have investigated compounds like 1-ethyl-3-methylimidazolium bromide and 1-butyl-3-methylimidazolium bromide for this purpose. mdpi.comspectrumchemical.com In one study, 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) was used in a multiple-cycle extraction procedure to desulfurize surrogate fuel blends. mdpi.com The research found that [BMIM][Br] showed high desulfurization efficiency. mdpi.com
The effectiveness of different imidazolium-based ionic liquids for removing dibenzothiophene (B1670422) (DBT), a model sulfur compound, has been compared. One report indicated the following efficiency chain: [BMIM]Cl > [BMIM]Br > [BMIM]PF6 > [BMIM]BF4. irejournals.com In this research, [BMIM]Br reduced the sulfur content from 500 ppmw to 145 ppmw, achieving a 71% removal rate for DBT in a single extraction stage at 30°C. irejournals.com
Table 2: Performance of Imidazolium Bromide in Extractive Desulfurization
| Ionic Liquid | Fuel Type | Sulfur Compound | Initial Concentration (ppmw) | Final Concentration (ppmw) | Sulfur Removal (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | Model Fuel (in n-dodecane) | Dibenzothiophene (DBT) | 500 | 145 | 71 | irejournals.com |
Biotechnology and Biomolecule Processing
The application of ionic liquids in biotechnology, particularly for the extraction, purification, and stabilization of biomolecules, is a rapidly developing field. chemimpex.comucl.ac.uk Their unique properties allow for the creation of effective separation systems that can maintain the integrity of sensitive biological compounds. chemimpex.comvulcanchem.com
Extraction and Purification of Biomolecules (e.g., Proteins)
Ionic liquid-based aqueous two-phase systems (IL-ATPS) have been successfully established for the extraction and separation of proteins. nih.govrsc.org These systems offer an alternative to traditional methods that may use volatile organic solvents. researchgate.net In an IL-ATPS, a biphasic system is typically formed by combining an ionic liquid with a salt solution, such as potassium phosphate. researchgate.netwur.nl
Several studies have highlighted the use of 1-alkyl-3-methylimidazolium bromides in these systems. In one comprehensive study, 1-octyl-3-methylimidazolium bromide ([omim][Br]) was selected as the most suitable ionic liquid among eight different options for a protein extraction protocol. nih.govrsc.org The choice was based on the principle that a longer alkyl chain on the imidazolium cation increases the hydrophobic interaction with the protein, thereby enhancing the extraction yield. rsc.org Using this system, high recovery rates were achieved for various proteins. nih.govrsc.org For example, under optimal conditions, the average recoveries for bovine serum albumin (BSA), hemoglobin (Hb), trypsin (Try), and lysozyme (B549824) (Lys) were 90.5%, 94.5%, 92.7%, and 93.8%, respectively. rsc.org
The driving forces for protein partitioning into the ionic liquid-rich phase are believed to include hydrophobic interactions between the IL's alkyl chain and the protein's aliphatic residues, as well as π-π interactions between the imidazolium ring and aromatic residues of the protein. wur.nlrsc.org
Table 3: Protein Extraction Efficiency using 1-Octyl-3-methylimidazolium Bromide ([omim][Br]) ATPS
| Protein | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|
| Bovine Serum Albumin (BSA) | 90.5 | 1.19 |
| Hemoglobin (Hb) | 94.5 | 1.23 |
| Trypsin (Try) | 92.7 | 1.34 |
| Lysozyme (Lys) | 93.8 | 1.04 |
Source: rsc.org
Preservation of Biological Activity in Non-Toxic Media
A critical requirement in biomolecule processing is the preservation of the molecule's native structure and biological activity. researchgate.net Imidazolium-based ionic liquids have shown promise in providing a non-toxic medium that stabilizes biomolecules. chemimpex.comvulcanchem.com The ability to stabilize enzymes makes them candidates for applications in biocatalysis.
Studies have confirmed that proteins can retain their activity within IL-ATPS. For instance, the activity of the enzyme trypsin was investigated in a 1-octyl-3-methylimidazolium bromide/K₂HPO₄ system. rsc.org The results showed that the enzyme activity in the IL-ATPS was higher than that of trypsin in a standard aqueous solution at the same concentration. rsc.org Even when the extraction was performed at an elevated temperature of 45°C, the enzyme activity was only slightly less than at 30°C, indicating good thermal stability in the ionic liquid environment. rsc.org This stabilizing effect is crucial for pharmaceutical and biotechnological applications where maintaining protein function is paramount. chemimpex.com
Table 4: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | [MIM]Br |
| 1-Butyl-3-methylimidazolium bromide | [BMIM]Br |
| 1-Ethyl-3-methylimidazolium bromide | [EMIM]Br |
| 1-Octyl-3-methylimidazolium bromide | [omim][Br] |
| 1-Hexadecyl-3-methylimidazolium bromide | [HDMIm-Br] |
| 1-Dodecyl-3-methylimidazolium bromide | |
| 3-(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)-1-methylimidazolium bromide | FIL-Br |
| 1,3-Dibutylimidazolium bromide | [BBMIm][Br] |
| 1-Pentyl-3-butylimidazolium bromide | [BPMIm][Br] |
| 1-Hexyl-3-butylimidazolium bromide | [BHMIm][Br] |
| 1,1'-(butane-1,4-diyl)bis(3-butylimidazolium) bromide | [C4(BMIm)2]Br2 |
| 1,1'-(butane-1,4-diyl)bis(3-methylimidazolium) bromide | [C4(MIm)2]Br2 |
| 1-Butyl-3-methylimidazolium chloride | [BMIM]Cl |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | [BMIM]PF6 |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | [BMIM]BF4 |
| 1-Ethyl-3-methylimidazolium dicyanamide | [C2mim][N(CN)2] |
| Dibenzothiophene | DBT |
| Benzothiophene | BT |
| Thiophene | T |
| 3-Methylthiophene | 3-MT |
| Bovine Serum Albumin | BSA |
| Hemoglobin | Hb |
| Trypsin | Try |
| Lysozyme | Lys |
| Potassium Phosphate | K₂HPO₄ |
| Cadmium | Cd(II) |
| Polycyclic Aromatic Hydrocarbons | PAHs |
Mechanistic Understanding of Reactions and Interactions Involving 1 Methylimidazolium Bromide
Investigating Menshutkin Reactions in Imidazolium (B1220033) Salt Formation
The synthesis of 1,3-dialkylimidazolium salts, including 1-methylimidazolium (B8483265) bromide, is commonly achieved through a quaternization reaction known as the Menshutkin reaction. pku.edu.cnrsc.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine, in this case, 1-methylimidazole (B24206) reacting with an alkyl halide. mst.edu The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, typically favoring primary alkyl substrates. mst.edu
Computational studies using Density Functional Theory (DFT) have revealed that hydrogen bonding plays a critical role in the synthesis mechanism of alkylimidazolium halides. pku.edu.cnresearchgate.net During the reaction of 1-methylimidazole with alkyl bromides, two primary reaction pathways are possible, distinguished by the site of hydrogen bond formation with the incoming halide ion. pku.edu.cnresearchgate.net
Path A: The halide ion forms a hydrogen bond with the hydrogen atom at the C2 position (C2-H) of the imidazolium ring. pku.edu.cnresearchgate.net
Path B: The halide ion forms a hydrogen bond with the hydrogen atom at the C5 position (C5-H). pku.edu.cnresearchgate.net
The C2-H proton is known to be more acidic and forms stronger hydrogen bonds compared to the C4-H or C5-H protons. scispace.comnih.gov This increased acidity makes the C2-H position a preferential site for interaction. nih.gov DFT calculations indicate that the transition state where the bromide ion interacts with the C2-H is more stable and has a lower activation energy. pku.edu.cnresearchgate.net This suggests that the hydrogen bond involving C2-H significantly influences the reaction, making Path A the more dynamically favored mechanism for the synthesis. pku.edu.cn The formation of these hydrogen bonds occurs in a concerted manner with the breaking of the C-Br bond and the formation of the C-N bond, proceeding through a five-membered ring-like transition state. pku.edu.cn
The activation energy (Ea) is a key parameter determining the rate of the Menshutkin reaction. For the synthesis of imidazolium bromides, the pathway involving the C2-H hydrogen bond (Path A) consistently shows a lower activation energy than the pathway involving C5-H (Path B). pku.edu.cn This confirms that Path A is the most probable reaction channel. pku.edu.cn
Studies have shown that bromide anions can stabilize the transition states through hydrogen bonding, leading to a decrease in the Gibbs free energy of activation (ΔG‡) by approximately 15 kJ·mol⁻¹. While specific values for 1-methylimidazolium bromide are part of broader computational studies, research on similar systems, like the reaction of 1-methylimidazole with 1-bromobutane (B133212), reports an activation energy of around 80.8 to 82.8 kJ·mol⁻¹. rsc.org The reaction is generally exothermic. pku.edu.cn
Table 1: Comparison of Reaction Pathways in Imidazolium Salt Synthesis
| Feature | Path A | Path B | Reference |
| H-Bonding Site | C2-H | C5-H | pku.edu.cn, researchgate.net |
| Activation Energy | Lower | Higher | pku.edu.cn |
| Kinetic Favorability | Favored | Disfavored | pku.edu.cn |
| Transition State | More Stable | Less Stable | pku.edu.cn |
Role of Hydrogen Bonding in Reaction Pathways (C2-H vs C5-H)
Thermal Decomposition Pathways and Volatilization Mechanisms
The thermal stability of ionic liquids like this compound is a critical property. Decomposition is not simply vaporization of intact ion pairs but a chemical breakdown process. nih.govacs.orgacs.org For imidazolium bromides, this breakdown typically occurs at temperatures above 250°C.
Experimental analysis using techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and tunable vacuum ultraviolet photoionization time-of-flight mass spectrometry (VUV-PI-TOFMS) has identified the primary volatile products of thermal decomposition. nih.govacs.orgacs.orgdtic.mil When imidazolium bromides are heated, they decompose into neutral species, primarily alkyl bromides and alkylimidazoles. nih.govacs.orgdtic.mil For instance, the decomposition of 1-ethyl-3-methylimidazolium (B1214524) bromide yields methyl bromide, ethyl bromide, 1-ethylimidazole, and 1-methylimidazole. acs.orgdtic.mil This indicates the decomposition mechanism is essentially the reverse of the Menshutkin synthesis reaction. semanticscholar.org
The predominant mechanism for the thermal decomposition of imidazolium bromides is an SN2-type alkyl abstraction. nih.govdtic.milresearchgate.net In this process, the bromide anion (Br⁻) acts as a nucleophile, attacking one of the alkyl groups attached to the nitrogen atoms of the imidazolium cation. semanticscholar.org This nucleophilic attack leads to the cleavage of the N-C bond, resulting in the formation of a neutral alkyl bromide and the corresponding N-alkylimidazole. nih.govdtic.mil
Because of steric factors, the abstraction of a less bulky methyl group is generally more facile and has a lower activation energy compared to the abstraction of larger alkyl groups like ethyl or butyl. escholarship.org Experimental activation enthalpies (ΔH‡) for the formation of methyl bromide and ethyl bromide from 1-ethyl-3-methylimidazolium bromide were determined to be 116.1 ± 6.6 kJ/mol and 122.9 ± 7.2 kJ/mol, respectively, supporting the SN2 mechanism. nih.govacs.orgscience.gov These experimental values are in good agreement with those calculated using ab initio methods. nih.govacs.orgdtic.mil
Table 2: Thermal Decomposition Data for Imidazolium Bromides
| Product | Formation Mechanism | Experimental Activation Enthalpy (ΔH‡) | Reference |
| Methyl Bromide | SN2 Abstraction | 116.1 ± 6.6 kJ/mol | nih.gov, acs.org |
| Ethyl Bromide | SN2 Abstraction | 122.9 ± 7.2 kJ/mol | nih.gov, acs.org |
| Alkylimidazoles | SN2 Abstraction | Not specified | dtic.mil, nih.gov |
Identification of Decomposition Products (e.g., Alkyl Bromides, Alkylimidazoles)
Intermolecular Interactions and Solvation Phenomena
The liquid state structure and properties of this compound are dictated by a network of strong intermolecular forces. The primary interaction is the strong electrostatic (Coulombic) attraction between the positively charged 1-methylimidazolium cation and the negatively charged bromide anion.
This primary interaction is significantly supplemented by hydrogen bonding. The bromide anion acts as a hydrogen bond acceptor, interacting with the acidic protons on the imidazolium ring, particularly the C2-H, but also the C4-H and C5-H protons. researchgate.net Computational and spectroscopic studies on the similar 1-ethyl-3-methylimidazolium bromide show that in the neat liquid, each cation is surrounded by multiple bromide anions. researchgate.netnih.gov Specifically, the three CH groups of the imidazolium ring form short contacts (hydrogen bonds) with three different bromide anions, while two other anions are positioned above and below the plane of the ring. researchgate.netnih.gov
When dissolved in a solvent like water, the solvation process involves the disruption of these ion-ion interactions and the formation of new ion-solvent interactions. In aqueous solutions, water molecules can form hydrogen bonds with the bromide anion and also interact with the CH groups of the cation, leading to the formation of contact ion pairs (CIP) or solvent-shared ion pairs (SIP). researchgate.netnih.gov The exceptional solvation ability of imidazolium-based ionic liquids for a wide array of compounds is a direct consequence of this complex balance of electrostatic forces, hydrogen bonding, and other van der Waals interactions. nih.gov
Ion-Ion and Ion-Solvent Interactions
In systems containing this compound, the interactions between the constituent ions and between the ions and solvent molecules are of primary importance. The positively charged 1-methylimidazolium cation and the negatively charged bromide anion are interconnected through an extensive network of hydrogen bonds. aip.org In the solid state of similar imidazolium bromides, such as 1-ethyl-3-methylimidazolium bromide, quantum mechanical modeling suggests that the most stable configuration involves each imidazolium cation forming short contacts with multiple bromide anions. nih.gov Specifically, simulations of a cluster of nine ion pairs show the three C-H moieties of the imidazolium ring interacting with three different bromide anions, while two additional anions position themselves above and below the plane of the imidazolium ring. nih.gov
When dissolved in a solvent like water, these direct ion-ion interactions are modified by ion-solvent interactions. The bromide anion can form hydrogen bonds with water molecules, and the imidazolium cation's C-H groups can also interact with the oxygen of water molecules. nih.govresearchgate.net Studies on related systems indicate that in ternary mixtures (ionic liquid + water + electrolyte), various interactions occur, including those between the ions of the ionic liquid and the ions of the electrolyte, as well as between the ions and the apolar groups. frontiersin.org The thermodynamics of solutions containing 1-butyl-3-methylimidazolium bromide can be described by a combination of ion-solvent, ion-ion, and solvent-solvent interactions. researchgate.net Increasing the concentration of the ionic liquid can lead to greater ion association and the formation of aggregates. researchgate.net
Hydrogen Bonding Networks in this compound Systems
Hydrogen bonding is a defining feature of this compound systems, creating structured networks that influence their physical and chemical properties. The most acidic protons on the imidazolium ring, particularly the one at the C2 position (between the two nitrogen atoms), are primary donors for hydrogen bonds with the bromide anion. However, protons at the C4 and C5 positions also participate in these interactions.
In the solid state of analogous compounds like 1-ethyl-3-methylimidazolium bromide, each bromide anion is hydrogen-bonded to three different cations, involving the H2, H4, and H5 protons of the imidazolium rings, creating an extended hydrogen-bonded network. This is in contrast to the more complex arrangement seen in its chloride counterpart. The presence of water can further intricate these networks. In hydrated crystals of dicationic imidazolium bromides, polar helices composed of water molecules and bromide anions are connected via 'Br···HOH···Br' hydrogen bonding interactions. researchgate.net
Computational studies on 1-ethyl-3-methylimidazolium bromide in aqueous solutions show that both CH···Br⁻ and CH···OH₂ contacts can be interpreted as hydrogen bonds of roughly equal strength, with estimated liquid-state bonding enthalpies of about 1.4 kcal/mol. nih.gov This highlights the competitive nature of ion-ion and ion-solvent hydrogen bonding. The strength of these hydrogen bonds is crucial; for example, the anion's ability to form hydrogen bonds is a key factor in stabilizing transition states during chemical reactions.
π-Stacking Interactions in Biomass Deconstruction
The deconstruction of lignocellulosic biomass is a critical process for producing biofuels and other valuable chemicals. Ionic liquids, including this compound derivatives, have shown promise in this application, where π-stacking interactions play a significant role. frontiersin.org Lignin (B12514952), a complex aromatic polymer in biomass, can be effectively dissolved through a combination of hydrogen bonding and π-π stacking with the imidazolium ring of the ionic liquid. frontiersin.orgresearchgate.net
The imidazolium cation, with its aromatic ring, can engage in π-stacking interactions with the aromatic moieties present in the lignin structure. frontiersin.orgresearchgate.net This interaction helps to break down the recalcitrant structure of lignin. researchgate.netrsc.org Computational studies have shown that while the anion of the ionic liquid (like chloride) primarily forms strong hydrogen bonds with lignin, the imidazolium cation interacts via weaker π-π stacking and van der Waals forces. rsc.org The interplay between the anion disrupting the hydrogen-bond network of cellulose (B213188) and the cation interacting with lignin is key to effective biomass fractionation. researchgate.net The efficiency of this process is also influenced by the steric hindrance from the alkyl chain on the imidazolium cation. frontiersin.org
Rotational Isomerism and Conformation Changes
The alkyl chain attached to the imidazolium ring of this compound is not rigid and can exist in different spatial arrangements known as rotational isomers or conformers. For the commonly studied 1-butyl-3-methylimidazolium cation, Raman spectroscopy and X-ray diffraction have revealed the existence of at least two rotational isomers in both liquid and crystalline states. researchgate.net
Specifically for 1-butyl-3-methylimidazolium bromide, the more thermodynamically stable conformation of the butyl chain at ambient pressure is the gauche-anti (GA) form. nih.gov This is in contrast to the all-anti (or trans-trans) form found in one of the crystalline polymorphs of its chloride analogue. researchgate.net These conformational equilibria are significant as they can hinder crystallization, contributing to the low melting points characteristic of many ionic liquids. researchgate.net
Furthermore, these conformations can change under external stimuli such as pressure. High-pressure studies on 1-butyl-3-methylimidazolium bromide have shown that changes in the butyl chain's conformation occur above 0.3 GPa. nih.gov For other derivatives, like 1-isopropyl-3-methylimidazolium bromide, two stable rotational isomers, an asymmetric (Asym) and a symmetric (Sym) form, coexist in the liquid state, while only the Asym form is present in the crystal. nih.govacs.org The transition between these conformers can be linked to phase changes, such as melting. nih.govacs.org
Structure-Property Relationships and Tunable Characteristics
One of the most compelling aspects of ionic liquids is the ability to tune their physicochemical properties by systematically altering their cation and anion structures. mdpi.com This "designer solvent" concept is central to the application of this compound and its derivatives.
Influence of Alkyl Chain Length on Performance
The length of the alkyl chain attached to the imidazolium cation is a critical parameter that significantly influences the performance of this compound in various applications. Increasing the alkyl chain length generally enhances the hydrophobic character of the cation. researchgate.net
This change in hydrophobicity has a profound effect on the aggregation behavior of these ionic liquids in aqueous solutions. For 1-alkyl-3-methylimidazolium bromides, increasing the alkyl chain length from butyl (C4) to octyl (C8) decreases the limiting molar conductivity and the ion association constant in acetonitrile (B52724) solutions containing aspirin. physchemres.org In corrosion inhibition, the efficiency for carbon steel in acidic solutions increases significantly with an increase in alkyl chain length (from C8 to C16) below the critical micelle concentration (CMC), as longer chains lead to the formation of denser protective films. acs.orgnih.gov
However, the effect is not always linear or positive. In the deconstruction of water hyacinth biomass, imidazolium cations with shorter alkyl chains, such as 1-ethyl-3-methylimidazolium ([Emim]⁺), were found to be more efficient. frontiersin.org This is attributed to lower steric hindrance, which allows for better interaction with lignin via π-stacking and hydrogen bonding. frontiersin.org Similarly, in inhibiting clay swelling for drilling fluids, shorter alkyl chain methylimidazolium bromides (like ethyl and propyl) showed superior performance at room temperature compared to the butyl derivative. acs.orgresearchgate.netnih.gov
Table 1: Effect of Alkyl Chain Length on Properties of 1-Alkyl-3-methylimidazolium Bromide ([Cₙmim]Br)
| Property / Application | Alkyl Chain Length (n) | Observation | Source(s) |
|---|---|---|---|
| Corrosion Inhibition | C8 to C16 | Inhibition efficiency increases with chain length below CMC. | acs.org, nih.gov |
| Biomass Deconstruction | C2, C4, C6, C8 | Shorter chains (e.g., C2) show higher efficiency. | frontiersin.org |
| Clay Swelling Inhibition | C2, C3, C4 | Shorter chains (C2, C3) show better inhibition at RT. | acs.org, researchgate.net |
| Molar Conductivity | C4, C6, C8 | Limiting molar conductivity decreases with chain length. | physchemres.org |
| Ion Association | C4, C6, C8 | Ion association constant (Kₐ) decreases with chain length. | physchemres.org |
Anion Effects on System Behavior
While this article focuses on the bromide salt, understanding the role of the anion is crucial for contextualizing its behavior. The choice of anion has a significant impact on the physicochemical properties and interactions within an ionic liquid system. acs.orgacs.org
The aggregation behavior of 1-alkyl-3-methylimidazolium salts in aqueous solution is strongly influenced by the anion. acs.orgresearchgate.net The effect often follows the Hofmeister series, with the anion's hydration ability being a predominant factor. acs.orgresearchgate.net For instance, when comparing halide anions in forming aqueous two-phase systems with 1-butyl-3-methylimidazolium cations, the phase formation ability of bromide (Br⁻) was found to be better than that of chloride (Cl⁻), a difference attributed to their differing Gibbs energies of hydration. mdpi.com
Future Research Directions and Emerging Trends
Development of More Sustainable Synthesis Methods
The synthesis of imidazolium-based ionic liquids is undergoing a green transformation, moving away from traditional methods that may involve volatile organic solvents and lengthy reaction times. A significant trend is the adoption of microwave-assisted synthesis, which can accelerate reaction rates, reduce energy consumption, and increase the selectivity for the desired product. ijpsjournal.comasianpubs.org Research has demonstrated that for various 1-alkyl-3-methylimidazolium bromides, microwave irradiation offers an optimal synthesis route, achieving high product yields (over 90%) in significantly shorter timeframes—often just minutes. asianpubs.orgisroset.org
Another key direction is the use of other ionic liquids as recyclable solvents and catalysts for organic transformations, embodying a core principle of green chemistry. isroset.orgchemrevlett.comorientjchem.org This approach minimizes waste and avoids the use of toxic, non-corrosive media. isroset.org The goal of these emerging methods is to maximize atom economy and process efficiency, making the production of 1-Methylimidazolium (B8483265) bromide and related compounds more environmentally and economically viable. ijpsjournal.com In 2022, several companies reportedly invested in research specifically aimed at developing more sustainable synthesis methods for related imidazolium (B1220033) salts. datainsightsmarket.com
Exploration of Novel Applications in Emerging Fields
While established as versatile solvents, the future of 1-Methylimidazolium bromide lies in its application in specialized, high-value sectors. Research into its longer-chain analogues, such as 1-butyl and 1-ethyl-3-methylimidazolium (B1214524) bromide, highlights promising avenues.
Biomedical Applications: Ionic liquids are being explored for their biological activity. uminho.pt Studies show that 1-alkyl-3-methylimidazolium bromides can self-assemble into unilamellar vesicles in aqueous solutions, suggesting potential for drug delivery systems. rsc.org They have also been investigated for enhancing the solubility of poorly water-soluble drugs and for their use as biocides and antimicrobial agents. uminho.ptresearchgate.net For instance, 1-butyl-3-methylimidazolium iodide has shown significant antibacterial activity, which can be further enhanced with the addition of silver nanoparticles. researchgate.net
Energy and Environment: The unique properties of imidazolium salts make them candidates for applications in battery technology and as green solvents for CO2 capture processes. datainsightsmarket.comacs.org Their role in improving the efficiency of shale hydration inhibition in the energy sector has also been noted. nih.gov
Advanced Materials and Nanoscience: In the realm of materials science, these ionic liquids are used in the dissolution and processing of biopolymers like chitin (B13524) and cellulose (B213188). uminho.ptmdpi.com They also serve as media for the extraction of valuable natural compounds; for example, 1-butyl-3-methylimidazolium bromide has been used in the ultrasound-assisted extraction of antioxidant quercetin. researchgate.net
The expansion into these emerging fields is a significant growth driver, leveraging the tunable properties of ionic liquids for task-specific functions. datainsightsmarket.com
Integration with Advanced Technologies (e.g., Microchannel Reactors)
The integration of advanced reactor technologies is set to revolutionize the synthesis of this compound and its homologues. The alkylation reaction to produce these ionic liquids is strongly exothermic, which can lead to thermal runaway and reduced product quality in conventional batch reactors. asianpubs.org Microchannel reactors, with their high surface-to-volume ratio, offer a solution by enabling superior heat transfer and precise temperature control. uni-mainz.de
This technology facilitates continuous, solvent-free synthesis at high temperatures, which is often unsafe or inefficient in batch processes. rsc.org The results are dramatic improvements in productivity. For the synthesis of 1-butyl-3-methylimidazolium bromide, microreactors have achieved space-time yields significantly higher than those reported for conventional methods. asianpubs.org This intensification of the chemical process not only improves yield and safety but also aligns with the principles of green chemistry by minimizing solvent use.
| Parameter | Conventional Batch Synthesis | Microchannel Reactor Synthesis | Reference |
|---|---|---|---|
| Space-Time Yield (kg/L·day) | ~1 | Up to 506 | |
| Reaction Time | > 50 hours (with solvent) | As low as 3.2 minutes | asianpubs.org |
| Solvent Use | Often required to control temperature | Solvent-free operation is feasible | |
| Temperature Control | Difficult due to poor heat transfer | Excellent, prevents thermal degradation | asianpubs.org |
Addressing Challenges in Industrial Scale-Up and Process Optimization
Transitioning from laboratory-scale microreactors to industrial production presents significant challenges. A primary concern during the scale-up of the exothermic synthesis of imidazolium bromides is ensuring adequate heat removal. rsc.orgresearchgate.net Insufficient cooling can lead to parametric sensitivity and thermal runaway, compromising both safety and product quality. rsc.orgresearchgate.net
To address this, researchers are developing model-based approaches for reactor design and scale-up. rsc.orgresearchgate.net By creating models that account for both heat and mass transfer, it is possible to generate stability diagrams that define safe operating parameters for larger, millistructured reactors. rsc.org This allows for the design of optimized reactors, such as those with multi-injection points or adapted channel geometries, to manage local heat generation effectively. rsc.org Another challenge is the high viscosity of many ionic liquids, which can impede mass and heat transfer in industrial processes, potentially hindering the development of IL-based technologies. acs.orgacs.org Process optimization studies, particularly for applications like CO2 capture, focus on minimizing economic costs by balancing factors like absorption capacity and regeneration energy, which are heavily influenced by the ionic liquid's physical properties. acs.org
Deeper Mechanistic Understanding through Advanced Computational and Experimental Synergies
A profound understanding of the chemical and physical behavior of this compound at a molecular level is crucial for optimizing its synthesis and application. The synergy between advanced experimental techniques and computational chemistry is a powerful trend in achieving this.
Experimental methods like Tunable Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-PI-TOFMS) and Thermogravimetric Analysis Mass Spectrometry (TGA-MS) have been used to analyze the thermal decomposition products of related imidazolium bromides. dtic.milacs.org These studies indicate that decomposition often occurs via an SN2 mechanism rather than vaporization of intact ion pairs. dtic.milacs.org
These experimental findings are increasingly coupled with computational methods:
Density Functional Theory (DFT): DFT calculations are used to investigate reaction mechanisms, such as the synthesis of alkylimidazolium halides from 1-methylimidazole (B24206). pku.edu.cn These studies can determine activation energies for different reaction pathways, highlighting the fundamental role of hydrogen bonding in the synthesis. pku.edu.cn DFT is also employed to analyze the reactivity of the compounds by examining their molecular orbital energies. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insight into the collective behavior of ionic liquids, such as their aggregation and cluster formation in aqueous solutions, which is critical for applications in drug delivery and material self-assembly. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-methylimidazolium bromide in laboratory settings?
- Methodological Answer : Handling requires strict adherence to personal protective equipment (PPE), including EN 166-compliant safety glasses, nitrile gloves, and lab coats. Avoid inhalation and skin contact; use local exhaust ventilation during experiments. In case of skin exposure, rinse immediately with water for ≥15 minutes . Thermal decomposition releases toxic gases (e.g., alkyl bromides), necessitating fume hoods for high-temperature applications .
Q. How can researchers optimize the synthesis of this compound derivatives?
- Methodological Answer : Microwave-assisted synthesis (e.g., 80°C for 90 seconds under 100 W irradiation) enhances reaction efficiency compared to traditional heating. Equimolar ratios of 1-methylimidazole and alkyl bromides yield >95% purity, with post-synthesis purification via recrystallization in ethanol/water mixtures .
Q. What solvents are compatible with this compound for solution-phase studies?
- Methodological Answer : The compound is miscible in water, methanol, and dichloromethane but immiscible in acetone, toluene, and ethyl acetate. Solvent selection should consider polarity and hydrogen-bonding interactions, as these influence ionic liquid aggregation .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition of this compound?
- Methodological Answer : Thermal decomposition (≥250°C) proceeds via an SN2 mechanism, generating alkyl bromides (e.g., methyl/ethyl bromide) and alkylimidazoles. Experimental activation enthalpies (ΔH‡) for CH3Br and CH3CH2Br formation are 116.1 ± 6.6 kJ/mol and 122.9 ± 7.2 kJ/mol, respectively, validated by ab initio thermodynamics .
Q. How does this compound interact with biomolecules like monosaccharides in aqueous systems?
- Methodological Answer : Volumetric studies reveal that 1-butyl-3-methylimidazolium bromide ([Bmim]Br) exhibits concentration-dependent interactions with d(−)-ribose and d(−)-arabinose. These interactions alter solution density and viscosity, attributed to hydrogen bonding and electrostatic effects between the ionic liquid and sugar hydroxyl groups .
Q. What advanced techniques are used for structural characterization of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC 634383/634384) resolves imidazolium ring geometries and anion-cation interactions. NMR (<sup>1</sup>H, <sup>13</sup>C) and FT-IR (e.g., ν(C=O) at 1682 cm⁻¹) validate functional groups and purity (>99%) .
Key Research Considerations
- Contradictory Evidence : While microwave synthesis achieves high yields (>95%), traditional methods (e.g., reflux in ethanol/water) report lower yields (48%), suggesting reaction time and temperature optimization is critical .
- Methodological Gaps : Limited data on long-term stability in biological systems warrants further study, particularly for biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
